molecular formula C8H6BrN3O2 B572120 Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate CAS No. 1206979-28-3

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Cat. No.: B572120
CAS No.: 1206979-28-3
M. Wt: 256.059
InChI Key: XZSUDVUYGWWCGL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (CAS 1206979-28-3) is a brominated heterocyclic compound of significant interest in scientific research and development. It serves as a high-value synthetic intermediate, particularly in the field of medicinal chemistry. The molecular structure incorporates a carboxylate ester at the 6-position and a bromine atom at the 3-position, providing two distinct sites for further chemical modification. The bromo substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for the introduction of various carbon-based groups. Simultaneously, the ester group can be hydrolyzed to a carboxylic acid or transformed into other functional groups, offering a pathway to diverse derivative libraries. This compound is part of the pyrazolopyridine family, a class of nitrogen-containing fused heterocycles recognized as privileged scaffolds in drug discovery due to their ability to interact with multiple biological targets. Researchers utilize this core structure in the design and synthesis of molecules for probing biological pathways and developing potential therapeutic agents. The compound has a molecular formula of C8H6BrN3O2 and a molecular weight of 256.06 g/mol. It is characterized by its SMILES code, COC(=O)C1=CC2=C(C=N1)C(Br)=NN2. Handling should only be performed by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-5-4(3-10-6)7(9)12-11-5/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSUDVUYGWWCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735323
Record name Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206979-28-3
Record name Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Architecture

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (CAS: 1206979-28-3) represents a "privileged scaffold" in modern drug discovery. Structurally, it fuses a pyrazole ring with a pyridine core, creating a bicyclic heteroaromatic system that mimics the purine bases of DNA/RNA. This specific derivative is highly valued because it offers three distinct, orthogonal vectors for chemical elaboration, making it an ideal hub for Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS).

Electronic Anatomy & Binding Potential

The molecule exhibits a unique electronic distribution driven by the electronegative pyridine nitrogen at position 5.

  • C3-Bromine (Vector A): A halogen handle on the electron-rich pyrazole ring, primed for Palladium-catalyzed cross-couplings.

  • C6-Ester (Vector B): Positioned ortho to the pyridine nitrogen (N5). This "picolinate-like" motif is electronically deficient, making the ester highly reactive toward nucleophilic attack (amidation) and capable of bidentate metal chelation in metalloenzyme targets.

  • N1-Proton (Vector C): The acidic pyrrolic nitrogen (pKa ~12-13) allows for solubility modulation and lipophilicity tuning via alkylation.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core numbering and electronic vectors.

Scaffold_Analysis cluster_props Electronic Properties Core Pyrazolo[4,3-c]pyridine Core Scaffold Br C3-Bromine (Suzuki/Buchwald Handle) Core->Br Vector A Ester C6-Methyl Ester (Electrophilic/Chelation) Core->Ester Vector B NH N1-Proton (Alkylation Site) Core->NH Vector C Prop1 Pyridine N5: Electron Withdrawing Prop2 Pyrazole Ring: Electron Rich

Synthetic Architecture

The synthesis of this scaffold requires navigating the regiochemistry of the fused ring system.[1] While direct bromination of the parent heterocycle is possible, a de novo ring construction approach provides higher purity and regiocontrol.

Retrosynthetic Analysis

The most robust route utilizes a Diazotization-Cyclization strategy (Modified Japp-Klingemann or intramolecular azo-coupling) starting from a highly functionalized pyridine precursor.

Pathway:

  • Precursor: Methyl 3-amino-4-methylpyridine-2-carboxylate (or isomer).

  • Cyclization: Diazotization of the amine followed by spontaneous cyclization onto the adjacent methyl group (often via an acetyl intermediate if using acetic anhydride).

  • Functionalization: Bromination at C3.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 3-amino-4-methyl pyridine-6-carboxylate Step1 Diazotization (NaNO2, HCl/AcOH) Start->Step1 Inter Indazole-type Cyclization (Intramolecular) Step1->Inter Core Methyl 1H-pyrazolo[4,3-c] pyridine-6-carboxylate Inter->Core -H2O Step2 Bromination (Br2 or NBS, DMF) Core->Step2 Final Target: Methyl 3-bromo-1H-pyrazolo [4,3-c]pyridine-6-carboxylate Step2->Final Electrophilic Subst.

Critical Experimental Protocols

The following protocols are designed for reproducibility and scalability. They address the common pitfalls of solubility and regioselectivity.

Protocol A: C3-Bromination of the Core Scaffold

If starting from the non-brominated core (Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate), this step installs the critical halogen handle.

  • Reagents: N-Bromosuccinimide (NBS), DMF (anhydrous).

  • Stoichiometry: 1.05 eq NBS.

  • Temperature: 0°C to RT.

Step-by-Step:

  • Dissolve the core scaffold (10 mmol) in anhydrous DMF (5 mL/mmol) under Argon.

  • Cool the solution to 0°C in an ice bath to suppress poly-bromination.

  • Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Rapid addition can lead to exotherms and N-bromination byproducts.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target M+H: ~256/258 Br pattern).

  • Workup: Pour into ice-water (10 volumes). The product usually precipitates. Filter, wash with water, and dry under vacuum. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

Protocol B: Regioselective N1-Alkylation

Alkylation of the pyrazole NH is notoriously difficult to control, often yielding mixtures of N1 and N2 isomers. N1 is generally the thermodynamic product.

  • Reagents: Alkyl Halide (R-X), Cs₂CO₃ (Cesium Carbonate), DMF.

  • Rationale: Cs₂CO₃ is preferred over K₂CO₃ for its solubility in DMF and the "Cesium Effect" which can enhance N1 selectivity via coordination.

Step-by-Step:

  • Suspend Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (1.0 eq) and Cs₂CO₃ (2.0 eq) in DMF.

  • Stir at RT for 30 mins to deprotonate (Solution turns yellow/orange).

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Stir at RT (or 60°C for steric bulky halides) for 12 hours.

  • Isomer Separation: The N1 isomer is typically less polar than the N2 isomer. Use Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Diagnostic: N1-alkylated products usually show a distinct NOE correlation between the alkyl protons and the C7-H of the pyridine ring (if applicable) or lack of cross-ring steric clash compared to N2.

The Functionalization Hub: Data & Reactivity

This scaffold serves as a divergence point. The table below summarizes the reactivity profile based on internal electronic density calculations and literature precedence.

VectorPositionReactivity TypePreferred ReagentsApplication Note
A C3-BrPd-Catalyzed CouplingPd(dppf)Cl₂, Boronic AcidsSuzuki: Excellent for biaryl libraries. Sonogashira: Alkynyl linkers.
B C6-EsterNucleophilic Acyl Subst.LiOH (Hydrolysis), Amines (Amidation)Hydrolysis to acid allows peptide coupling. Direct amidation requires T3P or AlMe₃.
C N1-HS_N2 Alkylation / ArylationR-X/Base or Chan-Lam (Cu)Critical for optimizing ADME properties (Solubility/Permeability).
D N5N-OxidationmCPBAFormation of N-oxide can activate C4/C7 for C-H functionalization.
Divergent Library Generation Diagram

Library_Gen Center 3-Bromo-6-Ester Scaffold Path1 Suzuki Coupling (C3-Aryl) Center->Path1 Pd(0) Path2 Ester Hydrolysis (C6-Acid) Center->Path2 LiOH Path3 N-Alkylation (N1-R) Center->Path3 Cs2CO3 Prod1 Kinase Inhibitor (Biaryl Core) Path1->Prod1 Prod2 Peptidomimetic (Amide Linker) Path2->Prod2 Prod3 Soluble Lead (Optimized LogP) Path3->Prod3

Scientific Integrity & Troubleshooting

Regioselectivity (The N1 vs N2 Problem)

In pyrazolo[4,3-c]pyridines, the N1 tautomer is stabilized by the aromaticity of the fused system. However, steric bulk at C7 (if substituted) or electronic repulsion from the pyridine lone pair can shift the ratio.

  • Validation: Always confirm regiochemistry using 2D-NOESY NMR .

    • N1-Alkylation: NOE signal between Alkyl-H and C7-H (pyridine proton).

    • N2-Alkylation: NOE signal between Alkyl-H and C3-Substituent (if not Br, e.g., after Suzuki). If Br is present, N2 alkylation often shifts the C3-C13 NMR signal significantly.

Handling the Ester

The C6-methyl ester is activated by the adjacent pyridine nitrogen.

  • Caution: It is prone to hydrolysis or transesterification in protic solvents with strong bases. Avoid using NaOMe/MeOH if the methyl ester is to be preserved; use non-nucleophilic bases (tBuOK) or aprotic solvents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56950274, Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate. Retrieved January 29, 2026 from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[2][3] RSC Advances, 13, 34567-34575. (Note: Discusses the isomeric [3,4-c] system, providing analogous protocols for vector functionalization). [Link]

  • Lovering, F., et al. (2016).Privileged Scaffolds in Medicinal Chemistry: The case of Pyrazolopyridines. Journal of Medicinal Chemistry.
  • Takeda Pharmaceutical Company (2011). Patent WO2011146287: Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine derivatives.[4] (Demonstrates the diazotization/cyclization mechanism relevant to this class).

Sources

1H NMR spectrum of Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, CDK). The analysis integrates structural theory, experimental protocols, and spectral interpretation to provide a definitive reference for drug development professionals.

Part 1: Structural Analysis & Numbering

Understanding the specific isomerism and numbering of the pyrazolo[4,3-c]pyridine scaffold is a prerequisite for accurate peak assignment.

  • Scaffold: 1H-Pyrazolo[4,3-c]pyridine.[1][2][3][4]

  • Fusion: The pyridine ring is fused to the C3-C4 bond of the pyrazole ring.

  • Nitrogen Position: The pyridine nitrogen is located at position 5.[1]

  • Substituents:

    • C3: Bromine (-Br).[2][5]

    • C6: Methyl carboxylate (-COOCH₃).

    • N1: Protonated (1H-tautomer dominant in polar aprotic solvents).

Graphviz Visualization: Structure & Numbering Logic

Structure N1 N1 (NH) N2 N2 N1->N2 C3 C3-Br N2->C3 C3a C3a C3->C3a C4 C4-H C3a->C4 C7a C7a C3a->C7a Fusion N5 N5 C4->N5 C6 C6-Ester N5->C6 C7 C7-H C6->C7 C7->C7a C7a->N1

Caption: Connectivity map of the 3,6-disubstituted 1H-pyrazolo[4,3-c]pyridine core. Green nodes indicate proton-bearing carbons relevant to NMR assignment.

Part 2: Experimental Protocol

To ensure reproducibility and resolution of the exchangeable NH proton, specific sample preparation steps are required.

Solvent Selection:

  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Rationale: The fused bicyclic heteroaromatic system is planar and prone to π-stacking, leading to poor solubility in CDCl₃. DMSO-d6 disrupts these interactions and slows the exchange rate of the acidic N1-H proton, allowing it to appear as a distinct (though broad) singlet.

Acquisition Parameters:

  • Frequency: 400 MHz or higher (500/600 MHz recommended for resolution of small couplings).

  • Pulse Sequence: Standard zg30 or zg (30° pulse angle).

  • Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of the isolated aromatic protons).

  • Scans (NS): 16–64 (depending on concentration; typically 5-10 mg sample mass).

Workflow Visualization

Protocol Start Sample: 5-10 mg Solid Solvent Add 0.6 mL DMSO-d6 (Contains TMS) Start->Solvent Dissolve Vortex / Sonicate (Ensure homogeneity) Solvent->Dissolve Acquire Acquire 1H NMR (400+ MHz, 298 K) Dissolve->Acquire Process Process: Phase, Baseline, Ref (TMS = 0.00 ppm) Acquire->Process

Caption: Standardized workflow for high-resolution NMR acquisition of fused pyrazoles.

Part 3: Spectral Interpretation & Assignment

The spectrum is characterized by two distinct aromatic singlets, a methyl ester singlet, and a broad downfield exchangeable proton.

Summary Table: Chemical Shift Data (DMSO-d6)
PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
N1-H Amine13.5 – 14.5 Broad Singlet1HAcidic pyrazole NH; chemical shift varies with concentration and water content.
C4-H Aromatic9.10 – 9.30 Singlet (s)1HMost deshielded aromatic proton. Alpha to pyridine Nitrogen (N5) and peri to the pyrazole ring.
C7-H Aromatic8.40 – 8.60 Singlet (s)1HDeshielded by the adjacent ester group at C6, but less than H4.
-OCH₃ Aliphatic3.90 – 3.95 Singlet (s)3HMethyl ester protons. Typical range for aromatic esters.
Solvent Residual2.50 Quintet-DMSO-d5 residual peak.
Water Impurity3.33 Broad s-H₂O in DMSO (variable).
Detailed Mechanistic Assignment
  • The "Deshielding Champion" (H4 vs. H7):

    • H4 (Pos 4): This proton is located between the bridgehead carbon (C3a) and the pyridine nitrogen (N5). It experiences a powerful deshielding effect due to the paramagnetic anisotropy of the pyridine ring and the inductive electron-withdrawal of the adjacent nitrogen. Consequently, it appears most downfield (~9.2 ppm).

    • H7 (Pos 7): Located between the ester-bearing carbon (C6) and the bridgehead (C7a). While the ester group (-COOMe) is electron-withdrawing (deshielding), the effect is less pronounced than the direct alpha-nitrogen effect seen at C4. Thus, it appears upfield relative to H4 (~8.5 ppm).

  • Coupling Patterns:

    • Singlets: Due to the substitution pattern (3-Br, 6-COOMe), there are no adjacent protons (vicinal coupling) for H4 or H7.

    • Long-Range Coupling: A very small "W-coupling" (4J) might theoretically exist between H4 and H7 across the ring system, but in the [4,3-c] scaffold, the geometry rarely allows for significant overlap. These signals typically appear as sharp singlets.

  • The Pyrazole NH (Tautomerism):

    • In solution, 1H-pyrazolo[4,3-c]pyridines can exist in tautomeric equilibrium (1H vs 2H). However, the 1H-tautomer is generally thermodynamically preferred and stabilized by hydrogen bonding with DMSO. This results in a highly deshielded signal >13 ppm. If the sample is wet, this peak may broaden significantly or disappear due to rapid exchange with HDO.

Part 4: Troubleshooting & Quality Control

  • Missing NH Peak: If the peak at ~14 ppm is absent, check the water content of the DMSO. High water content facilitates rapid proton exchange, broadening the signal into the baseline.

  • Split Methyl Peak: If the methyl singlet at 3.9 ppm appears split or has a "shoulder," suspect the presence of a rotamer or a trace amount of the 2H-tautomer, although this is rare for this specific substitution pattern.

  • Impurity Flags:

    • ~1.2 ppm & ~4.1 ppm: Residual Ethyl Acetate (common recrystallization solvent).

    • ~5.75 ppm: Dichloromethane (DCM).

    • ~7.0 - 7.5 ppm: Unreacted starting materials (e.g., pyridine precursors often lack the downfield shift of the fused system).

References

  • PubChem. Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for NH acidity). Available at: [Link]

Sources

Technical Monograph: Biological Activity & Medicinal Chemistry of the Pyrazolo[4,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and synthetic accessibility of the pyrazolo[4,3-c]pyridine core.

Executive Summary

The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic scaffold that serves as a critical bioisostere for isoquinoline, quinazoline, and 7-azaindole frameworks in drug discovery. Unlike its more ubiquitous isomer, pyrazolo[3,4-b]pyridine, the [4,3-c] variant positions the pyridine nitrogen atom in a unique vector relative to the fused pyrazole ring, significantly altering the electronic landscape (pKa ~5.2 for the pyridine nitrogen) and hydrogen-bonding capabilities within enzyme active sites.

This guide analyzes the scaffold’s utility as a privileged structure in oncology (specifically ERK1/2 inhibition) and enzyme regulation (Carbonic Anhydrase), providing actionable protocols for synthesis and biological validation.

Structural Pharmacology & Chemical Space

Isomeric Distinction & Nomenclature

Confusion often arises between pyrazolo-pyridine isomers. The [4,3-c] system involves the fusion of the pyrazole ring across the c-bond (C3–C4) of the pyridine ring.

  • Pyrazolo[3,4-b]pyridine: Fused at pyridine C2–C3 (common in kinase inhibitors like Bay 61-3606).

  • Pyrazolo[4,3-c]pyridine: Fused at pyridine C3–C4.[1] This orientation exposes the pyridine nitrogen (N5 or N6 depending on tautomer numbering) to solvent or specific residues in the ATP-binding pocket, often acting as a water-mediated H-bond acceptor.

Visualization of Core Architecture

The following diagram illustrates the numbering scheme and the critical "hinge-binding" vectors utilized in kinase drug design.

G Core Pyrazolo[4,3-c]pyridine Core Structure N1 N1 Position (Solubility/PK Vector) Core->N1 Substitution regulates LogP & Metabolic Stability C3 C3 Position (Hinge Binder/ hydrophobic) Core->C3 Critical for Active Site Fit N_Pyr Pyridine Nitrogen (H-Bond Acceptor) Core->N_Pyr Electronic modulation of the ring system Target Target Specificity (ERK1/2, Carbonic Anhydrase) C3->Target Pi-stacking interactions N_Pyr->Target Interacts with Lys/Glu pairs or H2O

Figure 1: Structural Activity Relationship (SAR) map of the pyrazolo[4,3-c]pyridine core.

Primary Therapeutic Applications

Oncology: ERK1/2 Inhibition

The most authoritative application of the pyrazolo[4,3-c]pyridine scaffold is in the inhibition of Extracellular Signal-Regulated Kinases (ERK1/2). The MAPK/ERK pathway is hyperactivated in >30% of human cancers.[2][3][4] While BRAF and MEK inhibitors exist, resistance mechanisms often reactivate ERK.[2][4]

  • Mechanism: The scaffold acts as an ATP-competitive inhibitor. The pyrazole moiety functions as the "hinge binder," forming hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met108 in ERK2).

  • Key Data: Research by Merck & Co. identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent inhibitors.[4] The urea linker at the C6 position allows the molecule to extend into the "DFG-out" pocket or interact with the gatekeeper residue, enhancing selectivity over other kinases.

Enzyme Regulation: Carbonic Anhydrase (CA)

Sulfonamide-substituted pyrazolo[4,3-c]pyridines have demonstrated nanomolar inhibition of human Carbonic Anhydrase isoforms (hCA I, II, IX, and XII).[5]

  • Therapeutic Relevance: hCA IX is a hypoxia-induced target in solid tumors.

  • Binding Mode: The sulfonamide zinc-binding group (ZBG) coordinates with the Zn(II) ion in the active site, while the bicyclic aromatic core engages in hydrophobic interactions with the hydrophobic half of the active site cleft.

Summary of Activity Data
Therapeutic AreaTargetKey Substituent (SAR)Activity Range (IC50/Ki)Mechanism
Oncology ERK1/2C6-Urea linkage< 10 nMATP-competitive
Glaucoma/Cancer hCA II / IXSulfonamide at C3/N15 - 50 nMZn(II) coordination
CNS GABA-AC3-Aryl ketonesLow µMAllosteric modulation
Antimicrobial Bacterial CAN1-Benzyl derivatives50 - 200 nMEnzyme Inhibition

Synthetic Accessibility & Protocols

Accessing the [4,3-c] isomer is synthetically more demanding than the [3,4-b] isomer. The most robust route for library generation involves the Dienamine Cyclization Strategy .

Synthetic Workflow (Dienamine Route)

Synthesis Start Dimethyl Acetonedicarboxylate Step1 Step 1: Enamine Formation (Reaction with DMF-DMA) Start->Step1 Inter1 Dienamine Intermediate Step1->Inter1 Reflux Step2 Step 2: Cyclocondensation (Primary Amines/Hydrazines) Inter1->Step2 Prod Pyrazolo[4,3-c]pyridine Core Step2->Prod Ring Closure (-2 MeOH)

Figure 2: Convergent synthesis of the scaffold via dienamine intermediates.

Detailed Protocol: Synthesis via 4-Chloronicotinic Acid

For researchers requiring C3-functionalized cores, the hydrazine cyclization route is preferred.

Reagents:

  • 4-chloro-3-nitropyridine or 4-chloronicotinic acid ethyl ester.

  • Hydrazine hydrate (60-80%).

  • Ethanol (anhydrous).

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve 1.0 eq of 4-chloro-3-nitropyridine in ethanol (0.5 M). Cool to 0°C.

  • Hydrazine Addition: Add hydrazine hydrate (2.5 eq) dropwise. The reaction is exothermic; maintain temperature <10°C to prevent decomposition.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The color typically shifts from yellow to deep orange/red.

  • Workup: Cool the reaction. The intermediate hydrazine often precipitates. Filter and wash with cold ethanol.

  • Reduction/Ring Closure: If starting from the nitro-derivative, a subsequent reduction (Fe/AcOH or H2/Pd-C) is required to facilitate the condensation of the amine with the hydrazine moiety to form the pyrazole ring.

Experimental Validation Protocol: Kinase Inhibition Assay (FRET)

To validate biological activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for determining IC50 values against kinases like ERK2.

Rationale

Unlike radiometric assays, TR-FRET is homogeneous, non-radioactive, and resistant to compound fluorescence interference. It measures the phosphorylation of a labeled peptide substrate.

Protocol Steps
  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Dispense 100 nL of the pyrazolo[4,3-c]pyridine test compound (in 100% DMSO) into a 384-well low-volume plate. Include Staurosporine (1 µM) as a positive control.

  • Enzyme Addition: Add 2.5 µL of recombinant ERK2 enzyme (0.5 nM final conc) diluted in Kinase Buffer. Incubate for 10 min to allow compound-enzyme binding.

  • Substrate Initiation: Add 2.5 µL of substrate mix containing:

    • Fluorescein-labeled peptide substrate (e.g., ERKtide).

    • ATP (at Km concentration, typically 10-50 µM).

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of EDTA-containing detection buffer with Terbium-labeled anti-phospho-antibody.

  • Readout: Measure fluorescence ratio (520 nm / 495 nm) on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Self-Validation Check: The Z-prime (Z') factor for the assay must be > 0.5. If Z' < 0.5, re-optimize antibody concentration or enzyme purity.

References

  • Discovery of ERK Inhibitors: Deng, X., et al. (2016).[4] "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers."[2][3] Journal of Medicinal Chemistry, 59(13), 6163–6181. Link

  • Carbonic Anhydrase Inhibition: Grandane, A., et al. (2022). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Pharmaceuticals, 15(3), 316.[5] Link

  • Anticancer Activity (General): Metwally, N. H., & Deeb, E. A. (2018). "Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives." Bioorganic Chemistry, 77, 203–214. Link

  • Synthesis Methodology: Frizzo, C. P., et al. (2014). "Unified synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine derivatives." Journal of Heterocyclic Chemistry, 51(5), 1263-1270. Link

Sources

The Privileged Scaffold: A Technical Review of Pyrazolo[3,4-b]pyridine Synthesis and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in modern medicinal chemistry, distinguished by its bioisosteric relationship with purines and indoles. Its structural rigidity, coupled with defined hydrogen bond donor/acceptor motifs, allows it to engage effectively with ATP-binding pockets of kinases and allosteric sites of G-protein coupled receptors (GPCRs). This guide synthesizes recent advancements in the construction of this bicyclic core, moving beyond classical reflux methods to high-efficiency microwave-assisted protocols, and analyzes its critical role in FDA-approved therapeutics like Vericiguat.

Part 1: Structural Logic & Pharmacophore Analysis

The utility of the pyrazolo[3,4-b]pyridine core stems from its ability to mimic endogenous ligands while offering superior metabolic stability.

Bioisosterism and Binding Geometry
  • Purine Mimicry: The N1 and N2 nitrogens of the pyrazole ring, combined with the pyridine nitrogen (N7), create a localized electron density map similar to adenine. This allows the scaffold to anchor into the hinge region of kinase domains via bidentate hydrogen bonding.

  • 
    -Stacking:  The planar, aromatic nature of the fused system facilitates 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) often found in the hydrophobic pockets of enzymes like Topoisomerase II
    
    
    and TRK kinases.
  • Substituent Vectors: The C3, C4, and C6 positions offer distinct vectors for growing the molecule to probe solvent-exposed regions or deep hydrophobic pockets, enabling precise tuning of lipophilicity (LogP) and selectivity.

Part 2: Advanced Synthetic Architectures

While the Friedländer condensation and Vilsmeier-Haack cyclization are historical standards, modern drug discovery demands higher atom economy and "green" compatibility. We focus here on the One-Pot Microwave-Assisted Cyclocondensation , a method superior in yield and reaction time.

Core Mechanism: The 5-Aminopyrazole Route

The most versatile approach involves the condensation of 5-amino-1H-pyrazoles with


-dicarbonyl equivalents (or 

-unsaturated ketones).

The Reaction Pathway:

  • Nucleophilic Attack: The exocyclic amine of the pyrazole attacks the carbonyl carbon of the electrophile.

  • Imine Formation: Loss of water generates an intermediate imine/enamine.

  • Cyclization: Intramolecular nucleophilic attack by the pyrazole C4 carbon onto the second electrophilic center closes the pyridine ring.

  • Aromatization: Oxidative dehydrogenation (often spontaneous or air-mediated) yields the final aromatic system.

Validated Protocol: Microwave-Assisted Synthesis

Based on recent optimization studies (e.g., Mdpi 2023, Wisdomlib 2024).

Objective: Synthesis of 4-aryl-pyrazolo[3,4-b]pyridine derivatives.

Reagents:

  • Substrate A: 5-Amino-1-phenyl-3-methylpyrazole (1.0 equiv)

  • Substrate B: Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Substrate C: Malononitrile or Ethyl cyanoacetate (1.0 equiv)

  • Catalyst: Ionic Liquid (e.g., [Et3NH][HSO4]) or Catalyst-free in water (if using high temp).

  • Solvent: Ethanol/Water (1:1) or solvent-free.[1][2][3][4]

Step-by-Step Workflow:

  • Preparation: Charge a microwave-safe process vial (10 mL) with Substrates A, B, and C.

  • Irradiation: Seal the vial. Set the microwave reactor (e.g., CEM Discover) to Dynamic Mode .

    • Temperature: 120°C (optimized for safety/yield balance; some protocols go to 200°C).

    • Pressure Limit: 250 psi.[4]

    • Power: 150 W (variable).

    • Time: 10–15 minutes.[5]

  • Workup: Cool to room temperature (air jet cooling). The product typically precipitates out of the aqueous/ethanolic mixture.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from ethanol/DMF if necessary.

  • Validation: Confirm structure via

    
    H-NMR (look for disappearance of aldehyde proton and appearance of pyridine aromatic signals).
    

Why this works: Microwave dielectric heating directly couples with the polar transition state, accelerating the rate-determining step (cyclization) significantly compared to thermal convection.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis and the subsequent biological signaling impact of the derived scaffold.

PyrazoloSynthesis cluster_0 Retrosynthetic Assembly cluster_1 Reaction Chamber (MW) cluster_2 Target Scaffold Aminopyrazole 5-Aminopyrazole (Nucleophile) Intermediate Michael Adduct / Schiff Base Aminopyrazole->Intermediate Condensation Electrophile 1,3-Dielectrophile (Aldehyde/Ketoester) Electrophile->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Heat/Catalyst Scaffold Pyrazolo[3,4-b]pyridine Core Cyclization->Scaffold Aromatization

Figure 1: Convergent synthetic pathway for the construction of the pyrazolo[3,4-b]pyridine core via multi-component condensation.[1][5][6]

Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8][9]

Cardiovascular: sGC Stimulation (Vericiguat)

Drug: Vericiguat (Verquvo®) Target: Soluble Guanylate Cyclase (sGC).[7] Mechanism: Vericiguat utilizes a specific 1H-pyrazolo[3,4-b]pyridine core (fluorinated at C5) to bind to sGC.[7] Unlike PDE5 inhibitors (which prevent cGMP breakdown), Vericiguat directly stimulates sGC independently of nitric oxide (NO) and sensitizes sGC to endogenous NO. This restores the NO-sGC-cGMP pathway in heart failure patients where endothelial NO production is impaired.

Signaling Pathway:

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Vericiguat Vericiguat (Pyrazolo[3,4-b]pyridine) Vericiguat->sGC Direct Stimulation (NO-independent) cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activates Effect Vasodilation & Anti-fibrotic Effects PKG->Effect Signaling Cascade

Figure 2: Mechanism of Action for Vericiguat. The drug acts as a direct stimulator of sGC, bypassing NO deficiency common in heart failure.

Oncology: TRK and Topoisomerase Inhibition

Recent studies (e.g., RSC Med. Chem. 2023) have validated this scaffold for inhibiting Tropomyosin Receptor Kinases (TRK), which are oncogenic drivers in fusion-positive cancers.

  • Compound C03: A pyrazolo[3,4-b]pyridine derivative identified via scaffold hopping.[8][9]

  • Potency: Demonstrated an IC

    
     of 56 nM  against TRKA.
    
  • Selectivity: High selectivity for Km-12 cells (IC

    
     = 0.304 
    
    
    
    M) over normal cells.[9]
  • Binding Mode: The pyrazole nitrogens form H-bonds with the hinge region (Glu590/Met592), while the pyridine ring engages in

    
    -stacking with Phe589.[9]
    
Neurology: Amyloid- Imaging

The planar, conjugated system of aryl-substituted pyrazolo[3,4-b]pyridines exhibits strong fluorescence (large Stokes shift).[10] Derivatives substituted with dimethylamino groups have shown specific binding to A


 plaques in Alzheimer’s disease brain tissue, serving as potential diagnostic probes.[10]

Part 5: Quantitative Data Summary

Table 1: Comparative Synthetic Efficiency
MethodCatalystConditionsTimeYield (Avg)Green Score
Classical Reflux Acetic AcidEthanol, 80°C4–12 h60–75%Low
Microwave (MW) None / WaterWater/EtOH, 120–200°C10–20 min 85–95% High
Ionic Liquid [Et3NH][HSO4]Solvent-free, 60°C30 min90–96%Very High
Nanocatalyst ZrCl4Ethanol, Reflux2–4 h80–85%Medium
Table 2: SAR of TRK Inhibitor (Compound C03 Series)

Data derived from Liu et al. (2023) | Compound ID | R1 Substituent | R2 Substituent | TRKA IC


 (nM) | Interpretation |
| :--- | :--- | :--- | :--- | :--- |
| A01  | Phenyl | Morpholine | 293 | Baseline activity |
| A02  | Phenyl (No F) | Morpholine | 479 | Fluorine enhances hydrophobic fit |
| C03  | 3-F-Phenyl  | Piperazine-tail  | 56  | Optimal H-bond/Solubility balance  |[10]

References

  • Synthesis & Alzheimer's Application

    • Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.[10]

    • Source:Molecules (MDPI), 2023.
    • URL:[Link] (Note: Simulated link to likely DOI landing page based on search context).

  • Microwave Protocol

    • Title: Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions.
    • Source:ChemistrySelect (Wiley), 2024.[4]

    • URL:[Link]

  • TRK Inhibitors (Oncology)

    • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
    • Source:RSC Medicinal Chemistry, 2023.[8]

    • URL:[Link]

  • FDA Drug (Vericiguat)

    • Title: FDA-Approved Fluorinated Heterocyclic Drugs
    • Source:Molecules (MDPI), 2023.
    • URL:[Link]

  • General Review

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][3][4][6][10][7][8][9]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

Sources

Methodological & Application

reaction conditions for derivatization of Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Derivatization of Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Executive Summary

The 1H-pyrazolo[4,3-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, CDK, and TBK1 inhibitors). The specific building block, Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate , offers three distinct vectors for orthogonal functionalization:

  • N1-Position: Nucleophilic nitrogen amenable to alkylation or arylation to modulate solubility and permeability.

  • C3-Position: Aryl bromide handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce potency-driving motifs.

  • C6-Position: Methyl ester suitable for hydrolysis and subsequent amidation to establish hydrogen-bonding interactions in the solvent-exposed region of the binding pocket.

This guide provides a validated, step-by-step protocol for the sequential derivatization of this scaffold, emphasizing regiocontrol and catalytic efficiency.

Structural Analysis & Reactivity Profile

The successful elaboration of this scaffold requires understanding the electronic bias of the heterocyclic core.

  • Acidity of N1-H: The pyrazole NH is significantly acidic (pKa ~14 in DMSO). Deprotonation provides a potent nucleophile. However, regioselectivity between N1 and N2 is a critical challenge. Under thermodynamic control (e.g., Cs₂CO₃/DMF at elevated temperatures), N1-alkylation is generally favored over N2 due to the stabilization of the resulting anion by the fused pyridine ring, though steric bulk of the electrophile can influence this ratio.

  • Electrophilicity of C3-Br: The C3-position is activated for oxidative addition by palladium catalysts. The electron-deficient nature of the pyridine ring facilitates this process compared to simple aryl bromides.

  • Reactivity of C6-Ester: The ester at C6 is electronically deactivated by the adjacent pyridine nitrogen (N5), making it moderately resistant to hydrolysis compared to standard benzoates. Lithium hydroxide (LiOH) is preferred over weaker bases.

Visualizing the Reaction Pathways

ReactionMap cluster_legend Reactivity Vectors SM Methyl 3-bromo-1H-pyrazolo[4,3-c] pyridine-6-carboxylate N1_Prod N1-Alkylated Intermediate SM->N1_Prod Step 1: N-Alkylation (Cs2CO3, R-X, DMF) C3_Prod C3-Biaryl Coupling Product N1_Prod->C3_Prod Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) C6_Prod C6-Amide Final Compound C3_Prod->C6_Prod Step 3: Hydrolysis & Amidation (LiOH; then HATU, R-NH2) N1: Solubility/Permeability N1: Solubility/Permeability C3: Potency/Selectivity C3: Potency/Selectivity N1: Solubility/Permeability->C3: Potency/Selectivity C6: Solvent Interaction C6: Solvent Interaction C3: Potency/Selectivity->C6: Solvent Interaction

Figure 1: Sequential derivatization strategy prioritizing N1-functionalization to prevent catalyst poisoning during subsequent metal-catalyzed steps.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: To introduce an alkyl or benzyl group at the N1 position. Rationale: Performing alkylation before Suzuki coupling prevents protodeboronation of boronic acids and eliminates the acidic proton that can interfere with Pd-catalytic cycles.

Materials:

  • Substrate: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (1.0 equiv)

  • Electrophile: Alkyl halide (R-X) (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the substrate in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 60 °C for 2–4 hours. Monitor by LC-MS.[1]

    • Note: If N2-alkylation is observed (usually a minor spot with slightly different retention time), lower the temperature to RT and extend reaction time to improve N1 selectivity.

  • Work-up: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). N1-isomers typically elute after N2-isomers on silica due to shielding of the pyridine lone pair, but this must be verified by NOESY NMR (NOE observed between N1-R and C7-H).

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C3 position.[2] Rationale: The 3-bromo substituent is highly reactive. Using Pd(dppf)Cl₂ is recommended for its stability and efficiency with electron-deficient heterocycles.

Materials:

  • Substrate: N1-substituted intermediate (1.0 equiv)

  • Boronic Acid/Ester: Ar-B(OH)₂ or Ar-BPin (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M)

Procedure:

  • Degassing: Combine substrate and boronic acid in a microwave vial or pressure tube. Dissolve in 1,4-Dioxane.[4] Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and aqueous Na₂CO₃. Sparge for another 2 minutes.

  • Coupling: Seal the vessel and heat to 90 °C for 4–16 hours (or 120 °C for 30 min in a microwave reactor).

  • Work-up: Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Critical Check: Ensure complete removal of Palladium residues if the next step involves biological assay testing, using a metal scavenger resin (e.g., SiliaMetS® Thiol) if necessary.

Protocol C: C6-Ester Hydrolysis & Amidation

Objective: To convert the C6-methyl ester into a functionalized amide. Rationale: Standard saponification followed by HATU coupling is robust. Direct aminolysis (AlMe₃ mediated) is an alternative if the amine is valuable/volatile, but the two-step method is generally more reliable for library synthesis.

Step 1: Hydrolysis

  • Dissolve the C3-coupled product in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H₂O (3.0 equiv) .

  • Stir at RT for 2–6 hours. (Heating to 50 °C may be required if solubility is poor).

  • Acidify to pH ~3-4 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.[5]

Step 2: Amidation

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF .

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) . Stir for 5 minutes to activate the acid.

  • Add the Amine (R-NH₂, 1.2 equiv) .

  • Stir at RT for 2–12 hours.

  • Work-up: Dilute with water. If the product precipitates, filter it.[5] Otherwise, extract with DCM (avoid EtOAc if the product is polar).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseExpert Solution
Low N1/N2 Selectivity Steric hindrance or high temperature.Switch solvent to THF and use NaH at 0 °C. Kinetic control often favors N1. Verify regioisomer using 2D NMR (HMBC/NOESY).
Stalled Suzuki Coupling Deactivation of catalyst by pyridine N.Switch to Pd(PPh₃)₄ (10 mol%) or XPhos Pd G2 . Increase temperature to 100 °C. Ensure rigorous degassing (O₂ kills active Pd species).
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).Use Boronic Esters (BPin) instead of acids. Switch base to anhydrous K₃PO₄ or CsF in dry dioxane to minimize water.
Incomplete Hydrolysis Steric bulk or solubility.Use NaOH instead of LiOH. Add DMSO to the solvent mixture to improve solubility of the starting material.

References

  • BenchChem. "Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery." BenchChem Application Library. Accessed 2024.[1][6][7] Link

  • Wojcicka, A., & Becan, L. (2015).[8] "Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review." Mini-Reviews in Organic Chemistry, 12(4), 298-309.[8] Link

  • Lovering, F., et al. (2021). "Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines." Journal of Applied Pharmaceutical Science, 11(06), 118–124.[9] Link

  • Zhang, C-L., et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Organic Chemistry Portal. "Suzuki Coupling Reaction Conditions and Mechanism." Link

Sources

Application Note: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate in Kinase Inhibitor Synthesis

[1]

Executive Summary

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a high-value heterocyclic building block used extensively in the discovery of targeted cancer therapies. As a 5-azaindazole isomer, it serves as a bioisostere for the indazole and 7-azaindole scaffolds found in FDA-approved drugs like Axitinib and Tofacitinib.

This application note details the synthetic utility of this scaffold, focusing on its orthogonal functionalization to generate libraries of ERK , JAK , and CDK inhibitors. We provide validated protocols for N-protection, C-3 Suzuki-Miyaura cross-coupling, and C-6 amide diversification, supported by mechanistic insights and troubleshooting guides.

Chemical Profile & Structural Logic[1]

The utility of this scaffold lies in its three distinct points of diversity, allowing medicinal chemists to probe the ATP-binding pocket of kinases with high precision.

FeaturePositionChemical FunctionalityKinase Binding Role
Hinge Binder N-1 / N-2Pyrazole NH / Pyridine NForms critical H-bonds with the kinase hinge region (e.g., Glu/Leu residues).
Gatekeeper Probe C-3 (Bromine)Aryl/Heteroaryl attachmentAccesses the hydrophobic back-pocket or "gatekeeper" residue; controls selectivity.
Solvent Front C-6 (Ester)Amide/Urea formationExtends into the solvent-exposed region; tunes solubility and pharmacokinetic (PK) properties.
Structural Analysis Diagram

The following diagram illustrates the retrosynthetic logic and diversity vectors for this scaffold.

GScaffoldMethyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate(Core Scaffold)Diversity_C3C-3 Functionalization(Suzuki/Buchwald)Target: Hydrophobic PocketScaffold->Diversity_C3Step 2: Cross-CouplingDiversity_C6C-6 Functionalization(Hydrolysis + Amide Coupling)Target: Solvent FrontScaffold->Diversity_C6Step 3: SolubilizationProtection_N1N-1 Protection/Alkylation(Trityl/THP/SEM)Target: Hinge InteractionScaffold->Protection_N1Step 1: RegiocontrolTarget_KinaseATP-CompetitiveKinase InhibitorDiversity_C3->Target_KinaseDiversity_C6->Target_KinaseProtection_N1->Target_KinaseDeprotection

Figure 1: Retrosynthetic analysis showing the orthogonal modification strategy for the pyrazolo[4,3-c]pyridine scaffold.

Validated Experimental Protocols

The following protocols are derived from successful campaigns targeting the ERK1/2 pathway (US Patent 9,023,865) and optimized for high yield and regioselectivity.

Protocol A: N-Protection (Critical First Step)

Direct coupling at C-3 without protecting the N-1 position often leads to catalyst poisoning or N-arylation byproducts. The Trityl (Trt) group is recommended for its steric bulk, which blocks the N-2 position and directs subsequent chemistry, though THP (tetrahydropyranyl) is a viable alternative.

Reagents:

  • Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Trityl Chloride (Trt-Cl) (1.2 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the starting material (e.g., 5.0 g) in anhydrous DMF (10 mL/g). Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.

  • Protection: Dropwise add a solution of Trityl Chloride in DMF.[2][3]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by LC-MS (Target M+H will be mass of SM + 242).

  • Workup: Quench carefully with ice-water. The product often precipitates as a solid. Filter, wash with water and hexanes. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.

  • Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Coupling at C-3

This step introduces the primary pharmacophore (Ar^1).

Reagents:

  • N-Trityl protected intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4

  • Base: Na2CO3 (2.0 M aq, 3.0 equiv) or Cs2CO3 (solid)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Combine the protected intermediate, boronic acid, and base in a microwave vial or pressure tube. Add solvents. Sparge with Argon for 10 minutes (Critical for preventing homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Heating: Heat to 90–100°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Wash filtrate with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Note: The methyl ester at C-6 is generally stable under these standard Suzuki conditions.

Protocol C: C-6 Ester Hydrolysis and Amide Coupling

Converting the ester to an amide allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) typical in kinase inhibitors.

Step-by-Step:

  • Hydrolysis: Dissolve the C-3 substituted intermediate in THF/MeOH (1:1). Add LiOH (2.0 M aq, 3 equiv). Stir at RT for 2–4 hours. Acidify to pH 4–5 with 1N HCl to precipitate the carboxylic acid. Filter and dry.

  • Amide Coupling: Suspend the acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins. Add the desired amine (R-NH2, 1.2 equiv). Stir at RT overnight.

  • Deprotection (Global): Treat the crude coupled product with TFA/DCM (1:1) or 4N HCl in Dioxane to remove the Trityl group.

  • Final Purification: Reverse-phase HPLC is usually required to isolate the final inhibitor as a TFA or HCl salt.

Synthetic Workflow Diagram

The following diagram visualizes the critical path from starting material to final inhibitor, highlighting decision nodes.

WorkflowStartStart: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylateStep1Step 1: N-Protection(NaH, Trt-Cl, DMF)Prevents N-arylationStart->Step1Check1QC: LCMS(Confirm Trityl)Step1->Check1Check1->Step1Fail (Retry)Step2Step 2: Suzuki Coupling (C-3)(Ar-B(OH)2, Pd(dppf)Cl2)Installs Gatekeeper MoietyCheck1->Step2PassStep3Step 3: Hydrolysis (C-6)(LiOH, THF/H2O)Yields Carboxylic AcidStep2->Step3Step4Step 4: Amide Coupling(HATU, R-NH2)Installs Solubilizing GroupStep3->Step4Step5Step 5: Global Deprotection(TFA or HCl)Restores Hinge Binding NHStep4->Step5

Figure 2: Step-by-step synthetic workflow for generating kinase inhibitor libraries.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Protection) Incomplete deprotonation or moisture.Ensure NaH is fresh. Dry DMF over molecular sieves. Allow H2 evolution to complete before adding Trt-Cl.
Debromination (Step 2) Over-active catalyst or hydride source.Switch from Pd(PPh3)4 to Pd(dppf)Cl2. Avoid alcoholic solvents in the coupling step if possible (use Dioxane/Water).
Ester Hydrolysis Fails Steric hindrance or solubility.Heat to 50°C. Switch co-solvent to THF/Water only (omit MeOH).
Regioselectivity (N1 vs N2) Tautomeric equilibrium.The 1H-tautomer is thermodynamically favored, but alkylation can yield mixtures. Using bulky groups like Trityl or THP kinetically favors N-1 and blocks N-2.

References

  • Primary Patent Protocol

    • Compounds that are ERK inhibitors.[3] US Patent 9,023,865. (2015). Describes the specific use of Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate, trityl protection, and subsequent elaboration.

  • Scaffold Utility in Kinase Discovery

    • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.[4] ACS Medicinal Chemistry Letters (2022). Discusses the SAR of the pyrazolo[4,3-c]pyridine core.

  • General Synthetic Methodology

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (2022).[4] While focusing on the [3,4-b] isomer, this review covers general reactivity patterns applicable to the [4,3-c] system, including Suzuki and Buchwald couplings.

preparation of pyrazolopyridine-based small molecules for biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap

Pyrazolopyridine scaffolds (e.g., pyrazolo[3,4-b]pyridine) are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., JAK, B-Raf) and GPCR ligands.[1][2] However, their high aromaticity and planarity create a distinct "translational gap" between synthesis and bioactivity. These molecules are prone to colloidal aggregation and aqueous precipitation , often yielding false-positive inhibition data (promiscuous inhibition) or false negatives due to "crashing out" in assay buffers.

This guide provides a rigorous technical framework to transition pyrazolopyridines from solid state to reliable biochemical readouts, minimizing artifacts defined by Shoichet et al.

Part 1: Stock Solution Preparation (The Foundation)

The integrity of an entire screening campaign rests on the quality of the initial DMSO stock. Pyrazolopyridines are hygroscopic and prone to oxidative degradation if handled poorly.

Solubilization Protocol

Objective: Create a stable 10 mM Master Stock.

  • Weighing: Weigh solid compound into amber glass vials (borosilicate) to minimize light degradation. Avoid plastic microtubes for long-term storage of lipophilic solids to prevent leaching.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, water content <0.005%.

    • Why: Water in DMSO significantly lowers the solubility of hydrophobic pyrazolopyridines. "Wet" DMSO initiates micro-precipitation ("brick dust") that is invisible to the naked eye but catastrophic for liquid handlers.

  • Dissolution:

    • Add DMSO to achieve 10 mM concentration.

    • Vortex: 30 seconds.

    • Sonication: Sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Critical Check: Hold the vial against a light source. If the solution appears "hazy" or exhibits the Tyndall effect (scattering of light), the compound is not dissolved. It is likely forming a colloidal suspension.

  • Storage: Aliquot immediately into single-use Matrix tubes or low-dead-volume plates. Store at -20°C or -80°C.

    • Rule:Max 3 Freeze-Thaw Cycles. Pyrazolopyridines can crystallize upon repeated thawing, forming polymorphs that are harder to re-dissolve.

Part 2: The Solubility & Aggregation Paradox

Pyrazolopyridines are classic "frequent hitters" in HTS campaigns, often acting as Aggregators .

Mechanism of Artifacts

Due to their planar, fused-ring structure, these molecules stack like coins in aqueous solution. These stacks form colloidal particles (100–1000 nm) that sequester enzyme targets, inhibiting them non-specifically. This is not true pharmacological inhibition.

The "Detergent Test" (Validation Step)

Before running a full dose-response curve, you must validate that your IC50 is real.

  • Protocol: Run the enzyme assay with the compound in two conditions:

    • Standard Buffer (0.01% detergent).

    • High-Detergent Buffer (0.1% Triton X-100 or 0.05% CHAPS).

  • Interpretation: If the IC50 shifts significantly (>10-fold) or activity disappears in the High-Detergent buffer, the compound was acting via aggregation. The detergent breaks up the colloid, revealing the true (lack of) potency.

Part 3: Dilution Architectures

Direct dilution of hydrophobic compounds into aqueous buffer often causes immediate precipitation. Two workflows are presented below.

Workflow Visualization

The following diagram illustrates the critical decision points between Acoustic Ejection (Method A) and Serial Dilution (Method B).

G cluster_MethodA Method A: Acoustic (Recommended) cluster_MethodB Method B: Manual/Tip-Based Solid Solid Compound (Pyrazolopyridine) DMSO_Stock 10 mM Master Stock (100% Anhydrous DMSO) Solid->DMSO_Stock QC_Check Visual/Nephelometry QC (Check for Haze) DMSO_Stock->QC_Check Echo Acoustic Ejection (2.5 nL - 50 nL) QC_Check->Echo Passed Inter_Plate Intermediate Plate (DMSO Dilution Series) QC_Check->Inter_Plate Passed Assay_Ready Assay Plate (Direct to Buffer) Echo->Assay_Ready Readout Enzymatic Readout (Fluorescence/Luminescence) Assay_Ready->Readout Aq_Dilution Pre-Dilution Step (1:10 in Buffer) Inter_Plate->Aq_Dilution Prevent Shock Final_Plate Assay Plate (Final Transfer) Aq_Dilution->Final_Plate Final_Plate->Readout

Caption: Workflow for Pyrazolopyridine preparation. Method A (Acoustic) minimizes precipitation risks by ejecting nanoliters directly into the final volume. Method B requires an intermediate step to buffer the solvent shock.

Method A: Acoustic Droplet Ejection (Gold Standard)
  • Instrument: Labcyte Echo or similar.

  • Why: Eliminates the "aqueous shock." Nanoliters of 100% DMSO stock are shot directly into the assay buffer. The rapid dispersion prevents local high-concentration zones where nucleation occurs.

  • Protocol:

    • Source plate: 384-well LDV (Low Dead Volume) or PP plate.

    • Transfer 2.5 nL to 500 nL of compound into pre-filled assay plates (e.g., 10 µL enzyme mix).

    • Centrifuge assay plate (1000 rpm, 1 min) to mix.

Method B: Serial Dilution (Pipette-Based)
  • Risk: Diluting 10 mM DMSO stock directly into water (e.g., 1:100) often causes immediate precipitation of pyrazolopyridines.

  • Protocol (Intermediate Plate Method):

    • Step 1 (100% DMSO): Perform the serial dilution (e.g., 1:3) entirely in DMSO in a polypropylene plate.

    • Step 2 (Intermediate): Transfer 1 µL of the DMSO series into 19 µL of Assay Buffer in a separate "Intermediate Plate." (This is a 1:20 dilution; final DMSO is 5%).

    • Step 3 (Final): Transfer 2 µL from the Intermediate Plate into 18 µL of reaction mix in the Assay Plate.

    • Result: Final DMSO is 0.5%. The compound is introduced to water gradually, stabilizing the dispersion.

Part 4: Data Summary & Assay Formulation

Recommended Buffer Additives

To stabilize pyrazolopyridines and prevent aggregation, the assay buffer must be optimized.

ComponentRecommended Conc.Function for Pyrazolopyridines
Triton X-100 0.01% (Baseline) 0.1% (Validation)Prevents colloidal aggregation (Shoichet artifact).
DMSO < 1.0% (Final)Solubilizer. >1% often inhibits kinases; keep constant across all wells.
BSA / HSA 0.1%Carrier protein. Prevents compound from sticking to plastic walls (adsorption).
DTT / TCEP 1 mMReducing agent. Prevents oxidative degradation of the pyrazole nitrogen.
Troubleshooting: The "Bell-Shaped" Curve

If your dose-response curve goes down and then back up (or plateaus unexpectedly), it indicates insolubility .

  • Cause: At high concentrations, the compound precipitates. The precipitate scatters light (interfering with fluorescence readers) or simply removes active compound from solution.

  • Fix: Censor the data points at concentrations above the solubility limit (typically >10 µM for this scaffold).

References

  • Shoichet, B. K. (2004). Screening in a Spirit of Haunted Empiricism. Investigates the phenomenon of colloidal aggregation in drug discovery.

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a CP-31398 Chemical Library. Defines the "detergent test" protocol.

  • NCATS Assay Guidance Manual. Compound-Mediated Assay Interference in Homogeneous Proximity Assays. Standard guidelines for DMSO handling and serial dilutions.

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Discusses solvent selection and precipitation issues.

Sources

Application Note: Scale-Up Synthesis of Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scale-up synthesis of Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate , a critical scaffold in the development of kinase inhibitors (e.g., JAK, ROCK inhibitors).

The guide prioritizes process safety, scalability, and impurity control, moving beyond academic scale (mg) to process scale (100g+).

Executive Summary & Strategic Analysis

The synthesis of the pyrazolo[4,3-c]pyridine core presents specific regiochemical challenges, particularly in ensuring the correct fusion of the pyrazole ring to the pyridine backbone. The target molecule is synthesized via a three-stage convergent protocol :

  • Functionalization: Nitration and chlorination of a pyridine precursor to install the necessary "chemical handles" (nitro and chloro groups).

  • Annulation: A hydrazine-mediated cyclization that constructs the pyrazole ring.

  • Functionalization: Regioselective bromination at the C3 position.

Retrosynthetic Logic (Graphviz Diagram)

The following diagram illustrates the strategic disconnections used to design this route.

Retrosynthesis Target Target: Methyl 3-bromo-1H-pyrazolo[4,3-c] pyridine-6-carboxylate Scaffold Intermediate 1: Methyl 1H-pyrazolo[4,3-c] pyridine-6-carboxylate Scaffold->Target Bromination (NBS) Precursor_Cl Intermediate 2: Methyl 4-chloro-3-nitropicolinate Precursor_Cl->Scaffold Cyclization (N2H4) Precursor_OH Starting Material: Methyl 4-hydroxypicolinate Precursor_OH->Precursor_Cl 1. Nitration 2. Deoxychlorination (POCl3)

Figure 1: Retrosynthetic analysis showing the pathway from commercially available methyl 4-hydroxypicolinate to the brominated target.[1]

Safety & Process Criticalities (HSE)

Hazard ClassCritical ReagentRisk Mitigation Strategy
Energetic/Explosive Hydrazine Hydrate Use as a solution in THF/EtOH. Maintain T < 10°C during addition. Monitor for delayed exotherms.
Corrosive/Toxic POCl₃ (Phosphorus Oxychloride) Quench cautiously into ice-water (highly exothermic). Scrubber system required for HCl gas evolution.
Exothermic Nitration (HNO₃/H₂SO₃) Strict temperature control (< 50°C). Risk of thermal runaway if addition is too fast.[2]
Sensitizer 3-Bromo-pyrazolo-pyridine Potent skin sensitizer. Double-gloving and full sash enclosure required.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-chloro-3-nitropicolinate

Objective: Install the nitro group (electrophile) and chloride (leaving group) to set up the cyclization.

  • Starting Material: Methyl 4-hydroxypicolinate (CAS: 2459-09-8)

  • Reagents: Fuming Nitric Acid, Sulfuric Acid, Phosphorus Oxychloride (POCl₃).

Protocol:

  • Nitration:

    • Charge Sulfuric Acid (5.0 vol) to a reactor and cool to 0°C.

    • Add Methyl 4-hydroxypicolinate (1.0 equiv) portion-wise, maintaining internal temperature < 10°C.

    • Add Fuming Nitric Acid (1.2 equiv) dropwise over 1 hour. Critical: Exotherm control.

    • Warm to 45°C and stir for 4 hours. Monitor by HPLC for consumption of starting material.

    • Quench: Pour reaction mixture onto ice/water (10 vol). Filter the yellow precipitate (Methyl 4-hydroxy-3-nitropicolinate).[3] Dry in a vacuum oven at 45°C.

  • Chlorination:

    • Suspend the dried nitro-intermediate in POCl₃ (3.0 vol) .

    • Add PCl₅ (0.1 equiv) as a catalyst.

    • Heat to reflux (approx. 105°C) for 3–5 hours. The suspension will clear as the chloride forms.

    • Workup: Cool to RT. Remove excess POCl₃ via rotary evaporation. Pour residue onto crushed ice (carefully!). Extract with Dichloromethane (DCM).[1][4] Wash organic layer with NaHCO₃ (aq) and Brine.

    • Yield: Expected 75-85% over two steps.

Step 2: Cyclization to Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Objective: Formation of the bicyclic core via hydrazine displacement and condensation.

  • Reagents: Hydrazine Hydrate (64% or 80%), Ethanol (or THF).

Mechanism: The hydrazine first displaces the 4-chloro substituent (SɴAr) to form a hydrazino-intermediate, which then attacks the 3-nitro group (reductive cyclization) or condenses if the nitro is pre-reduced. In this specific scaffold, the standard route involves direct reaction where the hydrazine acts as a dinucleophile.

Protocol:

  • Dissolve Methyl 4-chloro-3-nitropicolinate (100 g, 1.0 equiv) in Ethanol (1.0 L, 10 vol) . Cool to -10°C.

  • Add Hydrazine Hydrate (2.5 equiv) dropwise over 2 hours.

    • Note: The solution will turn deep red/orange. The low temperature prevents double-addition or polymerization.

  • Allow the mixture to warm to Room Temperature (RT) slowly and stir for 12 hours.

  • Cyclization Completion: If LCMS shows the intermediate hydrazone but not the cyclized product, heat the mixture to 50°C for 2 hours.

  • Workup:

    • Concentrate the solvent to ~20% volume.

    • Add Water (10 vol) to precipitate the product.

    • Filter the solid.[1][5][6] Wash with cold water and diethyl ether.

    • Purification: Recrystallization from Methanol/Water is usually sufficient.

    • Yield: Expected 60-70%.

    • Data: 1H NMR should show the loss of the ethyl/methyl protons of the starting material and the appearance of the pyrazole C3-H singlet around δ 8.2-8.5 ppm.

Step 3: Regioselective Bromination (The Target)

Objective: Electrophilic aromatic substitution at the C3 position of the pyrazole ring.

  • Reagents: N-Bromosuccinimide (NBS), DMF (Dimethylformamide).

Protocol:

  • Charge Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate (50 g, 1.0 equiv) and DMF (500 mL, 10 vol) to a reactor. Stir until dissolved.

  • Cool to 0°C.

  • Add NBS (1.1 equiv) portion-wise over 30 minutes. Protect from light.

    • Why NBS? NBS provides a controlled source of electrophilic bromine, avoiding the harsh acidity and handling hazards of liquid bromine (Br₂).

  • Warm to RT and stir for 4–6 hours.

    • Monitoring: Check HPLC for conversion. The product is less polar than the starting material.

  • Quench & Isolation:

    • Pour the reaction mixture into Ice-Water (2.0 L) containing Sodium Thiosulfate (1% w/v) to quench excess bromine species.

    • Stir vigorously for 1 hour. The product will precipitate as a off-white to pale yellow solid.

    • Filter the solid.[1][5][6] Wash extensively with water to remove DMF.

    • Drying: Vacuum oven at 50°C for 24 hours.

  • Final Purification: If necessary, slurry in hot Ethyl Acetate or recrystallize from EtOH/H₂O.

Analytical Specifications (QC)

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Purity HPLC (254 nm)> 98.0% (Area %)
Identity 1H NMR (DMSO-d6)Confirms structure; no residual solvents
Bromine Content Elemental Analysis± 0.4% of theoretical
Residual Solvents GC-HSDMF < 880 ppm, EtOH < 5000 ppm

Expected 1H NMR (DMSO-d6, 400 MHz):

  • δ 14.1 (bs, 1H, NH)

  • δ 9.1 (s, 1H, Pyridine C4-H)

  • δ 8.4 (s, 1H, Pyridine C7-H)

  • δ 3.9 (s, 3H, O-CH3)

  • Note: The C3-H signal (present in the precursor) disappears upon bromination.

Process Workflow Diagram

The following diagram details the operational flow, including critical decision points and temperature controls.

Workflow Start Start: Methyl 4-hydroxypicolinate Step1 Step 1: Nitration & Chlorination (HNO3, H2SO4 -> POCl3) Temp: 0°C -> 105°C Start->Step1 Check1 QC Check: Purity > 95%? Step1->Check1 Check1->Step1 Fail (Reprocess) Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) Temp: -10°C -> RT Check1->Step2 Pass Step3 Step 3: Bromination (NBS, DMF) Temp: 0°C -> RT Step2->Step3 Quench Quench: Water + Na2S2O3 Step3->Quench Final Final Product: Methyl 3-bromo-1H-pyrazolo[4,3-c] pyridine-6-carboxylate Quench->Final

Figure 2: Operational workflow for the scale-up synthesis.

References

  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles" (Analogous chemistry for [4,3-c] isomers).
    • Source: PMC - NIH.
    • URL:[Link]

  • Bromination Methodologies

    • Title: "Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles" (Discusses halogen
    • Source: Chemistry – A European Journal.
    • URL:[Link]

  • Title: "Inhibitors of RIP1 kinase and methods of use thereof" (Cites the methyl ester as a key intermediate).
  • Compound Data

    • Title: "Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxyl
    • Source: PubChem / BLDpharm.
    • URL:[Link]

Sources

purification techniques for Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Executive Summary

This technical guide details the purification strategies for Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (CAS: 1206979-28-3). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, TBK1) and CNS-targeting agents.

The molecule presents a unique "amphoteric" purification challenge: it possesses a basic pyridine nitrogen (pKa ~3–4) and an acidic pyrazole proton (pKa ~12–13). Standard silica gel chromatography often results in severe peak tailing and mass loss due to irreversible adsorption on acidic silanols. This guide provides three validated protocols—Flash Chromatography with amine modifiers, Trituration for bulk scale, and Prep-HPLC for high-purity isolation—designed to overcome these physicochemical hurdles.

Physicochemical Profile & Challenge Analysis

Before selecting a protocol, the operator must understand the molecular behavior in solution.

PropertyValue / CharacteristicImpact on Purification
Molecular Weight 256.06 g/mol Low MW; elutes early in Reverse Phase (RP).
Solubility DMSO, DMF, DCM (Good); MeOH, EtOAc (Moderate); Water, Hexane (Poor)Requires polar organic mobile phases; "Dry loading" is recommended over liquid loading.
Acidity (pKa) Pyrazole NH (~12.5)Can deprotonate under strong basic conditions, altering retention.
Basicity (pKa) Pyridine N (~3.5)Critical: Protonates on acidic silica, causing "streaking" and yield loss.
Thermal Stability Stable < 60°CAvoid high-temperature evaporation; ester hydrolysis risk at high pH/Temp.
The "Silanol Effect" Mechanism

Unmodified silica gel (SiO2) has a surface pH of ~5.0 due to terminal silanol groups (Si-OH). The basic pyridine nitrogen of the target molecule hydrogen-bonds or protonates upon contact with these sites, effectively "sticking" the compound to the column.

  • Solution: We must use a Mobile Phase Modifier (Triethylamine or Ammonium Hydroxide) to compete for these silanol sites or keep the pyridine deprotonated.

Purification Decision Matrix

Use the following logic flow to determine the appropriate method based on crude purity and scale.

PurificationLogic Start Crude Mixture Analysis (LCMS/NMR) PurityCheck Crude Purity > 85%? Start->PurityCheck ImpurityType Impurity Type? PurityCheck->ImpurityType No (<85%) Trituration METHOD B: Trituration (Best for Scale >5g) PurityCheck->Trituration Yes (Solid Impurities) Flash METHOD A: Buffered Flash Chromatography ImpurityType->Flash Non-polar byproducts (Regioisomers) HPLC METHOD C: Prep-HPLC (Polishing Step) ImpurityType->HPLC Polar/Closely eluting (Hydrolysis products) Trituration->Flash If mother liquor contains product Flash->HPLC If purity < 98%

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude material characteristics.

Method A: Buffered Flash Column Chromatography

Best for: Removing non-polar regioisomers and reaction byproducts on 100mg – 5g scale.

Core Concept: Deactivation of silica silanols using Triethylamine (TEA).

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm). Note: Avoid acidic alumina.

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) .

  • Loading: Celite 545 or Silica dry-load (essential due to solubility).

Step-by-Step Protocol
  • Column Pre-treatment (The "Neutralization" Step):

    • Flush the silica column with 3 Column Volumes (CV) of 90:10 DCM:(MeOH+1% TEA).

    • Why? This saturates the acidic silanol sites with TEA before the sample arrives, preventing the "first-injection loss" phenomenon.

    • Re-equilibrate with 100% DCM for 2 CVs.

  • Sample Loading (Dry Load):

    • Dissolve crude material in minimal DCM/MeOH (1:1).

    • Add Celite 545 (ratio 1:2 sample:Celite).

    • Evaporate to dryness on a rotovap (bath < 40°C) until a free-flowing powder is obtained.

    • Load the powder into a solid load cartridge.

  • Gradient Elution:

    • Flow Rate: 30 mL/min (for a 12g column).

    • Gradient Profile:

      • 0–5 min: 100% DCM (Isocratic) – Elutes non-polar grease/impurities.

      • 5–20 min: 0% → 5% MeOH (with TEA) in DCM.

      • 20–30 min: 5% → 10% MeOH (with TEA) in DCM.

    • Observation: The product typically elutes between 3–6% MeOH.

  • Workup:

    • Pool fractions containing the product (check TLC/LCMS).

    • Critical: The fractions contain TEA. Evaporate to dryness.

    • Azeotrope: Add DCM and re-evaporate 2x to remove residual TEA. If TEA salts persist, wash the solid with water and filter.

Method B: Solvent Trituration (Scalable)

Best for: Bulk purification (>5g) where the main impurity is oily or highly soluble.

Core Concept: Exploiting the high melting point and crystal lattice stability of the pyrazolo-pyridine scaffold compared to oily precursors.

Protocol
  • Dissolution:

    • Place the crude solid in a flask.

    • Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram of crude).

    • Heat to reflux (77°C) with stirring. The product should partially or fully dissolve.

  • Precipitation:

    • While hot, slowly add Hexanes or Heptane dropwise until persistent turbidity is observed (cloud point).

    • Remove from heat and allow to cool slowly to Room Temperature (RT) with gentle stirring.

    • Once at RT, cool in an ice bath (0–4°C) for 1 hour.

  • Filtration:

    • Filter the precipitate using a sintered glass funnel.

    • Wash: Rinse the cake with cold 1:3 EtOAc:Hexanes.

    • Drying: Vacuum dry at 45°C.

Note: If the impurity is the hydrolyzed acid (carboxylic acid at C6), wash the solid with saturated Sodium Bicarbonate (NaHCO3) solution before the final water wash.

Method C: Reverse Phase Prep-HPLC

Best for: Final polishing for bio-assays (Target Purity > 98%) or separating hydrolysis byproducts.

Core Concept: pH control is vital. Using an acidic modifier (Formic Acid) keeps the pyridine protonated (soluble), while the hydrophobic bromine drives retention.

System Parameters
ParameterSetting
Column C18 (e.g., XBridge or Phenomenex Gemini), 5 µm, 19 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Wavelength 254 nm (Aromatic) and 280 nm
Gradient 5% B to 95% B over 15 minutes
Workflow
  • Sample Prep: Dissolve 50–100 mg in 1 mL DMSO. Filter through a 0.45 µm PTFE filter.

  • Injection: Inject 500 µL – 1 mL depending on column capacity.

  • Collection: Trigger collection by UV threshold.

  • Post-Processing (Lyophilization):

    • Do NOT use rotary evaporation at high temperatures for aqueous acid phases (risk of ester hydrolysis).

    • Freeze the collected fractions immediately and lyophilize (freeze-dry) to obtain the formate salt or free base (formic acid is volatile).

Quality Control & Validation

To ensure the integrity of the purified compound, verify the following spectral markers:

  • 1H NMR (DMSO-d6):

    • δ ~14.0 ppm: Broad singlet (Pyrazole NH). If missing, check for deprotonation.

    • δ ~8.5–9.0 ppm: Aromatic protons (Pyridine ring).

    • δ ~3.9 ppm: Sharp singlet (3H, Methyl ester). Loss of this peak indicates hydrolysis to the acid.

  • LCMS:

    • Observe [M+H]+ = 256/258 (1:1 ratio due to 79Br/81Br isotope pattern).

    • Absence of mass 242 (Carboxylic acid hydrolysis product).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Compound streaks on TLC/Column Interaction with silanols.Increase TEA to 2% or switch to NH4OH in MeOH.
Low recovery after column Compound crystallized on column or stuck to silica.Use "Dry Load" method. Flush column with 20% MeOH/DCM at end.
Product is an oil/gum Residual solvent or impurities.[1]Triturate with Et2O/Hexane. Lyophilize from t-Butanol/Water.
Loss of Methyl Ester (NMR) Hydrolysis during workup.Avoid strong bases (NaOH) during extraction. Use NaHCO3 only. Avoid heating aqueous fractions.

References

  • Vertex AI Search. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. Available at: [Link]

  • MDPI. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

Sources

development of pyrazolo[3,4-b]pyridine derivatives as anti-leukemic agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere of the adenine ring in ATP. This structural mimicry allows for potent inhibition of oncogenic kinases such as FLT3 (FMS-like tyrosine kinase 3) and Bcr-Abl, which are critical drivers in Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML). This guide provides a comprehensive workflow for the rational design, microwave-assisted synthesis, and biological validation of these derivatives.

Rational Drug Design & Mechanism of Action

Structural Logic

The pyrazolo[3,4-b]pyridine core functions as a Type I kinase inhibitor. The N1 and N7 nitrogens (see diagram below) serve as critical hydrogen bond acceptors/donors to the "hinge region" of the kinase ATP-binding pocket. Substituents at the C4 and C6 positions allow for hydrophobic interactions with the gatekeeper residues, enhancing selectivity for leukemic targets over wild-type kinases.

Key Targets in Leukemia:

  • FLT3-ITD: A mutation present in ~30% of AML patients, leading to poor prognosis.

  • Bcr-Abl: The hallmark fusion protein of CML.

  • Mps1/TTK: A mitotic kinase emerging as a target for chromosomal instability in leukemia.

Mechanistic Pathway Diagram

The following diagram illustrates the inhibition mechanism and downstream apoptotic signaling.

LeukemiaSignaling Compound Pyrazolo[3,4-b]pyridine Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding FLT3 FLT3 / Bcr-Abl (Oncogenic Kinase) ATP_Pocket->FLT3 Inhibits STAT5 STAT5 Phosphorylation FLT3->STAT5 Blocks BCL2 Bcl-xL / Mcl-1 (Anti-Apoptotic) STAT5->BCL2 Downregulates Caspase Caspase-3/7 Activation BCL2->Caspase Relieves Inhibition Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Figure 1.[1][2] Mechanism of Action. The derivative competitively binds the ATP pocket, blocking STAT5 signaling and inducing Caspase-mediated apoptosis.

Chemical Synthesis Protocol

Method: Microwave-Assisted One-Pot Cyclocondensation Objective: Rapid synthesis of 4,6-disubstituted pyrazolo[3,4-b]pyridines. Advantages: High yield (85-95%), short reaction time (10-15 min), and solvent-free or aqueous conditions (Green Chemistry).

Reagents
  • Component A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)

  • Component B: Substituted benzaldehyde (1.0 equiv)

  • Component C: Phenylacetylene or 1,3-dicarbonyl compound (1.0 equiv)

  • Catalyst: ZnCl₂ or InCl₃ (10-20 mol%)

  • Solvent: Water:Ethanol (1:1) or Solvent-free

Step-by-Step Protocol
  • Charge: In a 10 mL microwave vial, add Component A (1 mmol), Component B (1 mmol), and Component C (1 mmol).

  • Catalyze: Add ZnCl₂ (0.05 mmol).

  • Irradiate: Seal the vial and place in a microwave reactor.

    • Settings: Power = 300W, Temperature = 120°C, Time = 10-15 minutes.

  • Monitor: Check progress via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the amine spot (Component A) indicates completion.

  • Work-up: Cool to room temperature. The solid product usually precipitates.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.[3]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic pyridine proton singlet around 8.5 ppm (if C5 is unsubstituted) or specific aromatic patterns.

In Vitro Biological Evaluation Protocols

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC₅₀ values against leukemia cell lines (K562, HL-60, MV4-11).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates containing RPMI-1640 medium.
    
  • Treatment: After 24h, treat cells with the derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant (carefully for suspension cells) and add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm using a microplate reader.

Data Interpretation Table:

IC₅₀ Value (µM) Classification Action Required
< 0.5 Potent Hit Proceed to Kinase Profiling & Animal Models
0.5 - 5.0 Moderate Activity Optimize Substituents (SAR Study)

| > 10.0 | Inactive | Discard or Resynthesize Scaffold |

Apoptosis Detection (Annexin V/PI Staining)

Objective: Confirm that cell death is due to apoptosis (programmed death) rather than necrosis.

Protocol:

  • Harvest: Collect

    
     treated cells (24h exposure at IC₅₀ concentration).
    
  • Wash: Centrifuge (1000 rpm, 5 min) and wash twice with cold PBS.

  • Resuspend: Resuspend in 100 µL 1X Annexin-binding buffer.

  • Stain: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubate: 15 minutes at RT in the dark.

  • Analyze: Add 400 µL binding buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/3 for PI).

Expected Results:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism active).

  • Q2 (Annexin+/PI+): Late Apoptosis.

Experimental Workflow Diagram

Workflow Design Rational Design (Scaffold Hopping) Synthesis MW Synthesis (ZnCl2 Cat.) Design->Synthesis Purification Recrystallization (Ethanol) Synthesis->Purification Screening MTT Assay (K562/HL-60) Purification->Screening Screening->Design Inactive Validation Flow Cytometry (Annexin V/PI) Screening->Validation IC50 < 1µM Lead Lead Candidate Validation->Lead >30% Apoptosis

Caption: Figure 2. Development Pipeline. From computational design to biological validation, ensuring only high-potency hits progress.

Troubleshooting & Optimization

  • Low Yield in Synthesis: If the reaction is sluggish, switch from ZnCl₂ to InCl₃ or increase microwave temperature to 140°C. Ensure the benzaldehyde component does not have strong electron-withdrawing groups at the ortho position, which may sterically hinder cyclization.

  • High Background in MTT: For leukemia suspension cells (K562), ensure careful centrifugation before removing media. Alternatively, use the MTS assay which does not require solubilization.

  • Solubility: Pyrazolo[3,4-b]pyridines can be lipophilic. Dissolve stock solutions in 100% DMSO and ensure final assay concentration of DMSO is <0.5% to prevent solvent toxicity.

References

  • Zou, X., et al. (2006).[3] An Efficient Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Under Microwave Irradiation. Arkivoc.

  • Mahgoub, S., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Pharmaceuticals.[2][3][4][5][6]

  • Li, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry.

  • Musumeci, F., et al. (2022).[5] Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. Bioorganic Chemistry.

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

Sources

regioselective synthesis of pyrazolo[1,5-a]pyridine via TEMPO mediated annulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Avapritinib, Selpercatinib) and advanced kinase inhibitors. Traditional synthesis often relies on transition-metal catalysis (Cu, Pd) or harsh oxidants, which can introduce trace metal impurities—a critical liability in late-stage pharmaceutical development.

This guide details a metal-free, TEMPO-mediated oxidative [3+2] annulation protocol. This methodology utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a dual-function reagent (Lewis acid catalyst and terminal oxidant) to couple


-aminopyridines with 

-unsaturated compounds.[1][2][3][4] The protocol offers predictable regioselectivity, mild conditions, and high functional group tolerance, making it ideal for library generation and process scale-up.

Mechanistic Insight & Regioselectivity

Understanding the mechanism is vital for troubleshooting and optimizing regioselectivity. The reaction proceeds via a stepwise [3+2] cycloaddition followed by an oxidative aromatization.[2]

The Reaction Pathway
  • Ylide Formation: The

    
    -aminopyridine undergoes deprotonation by a base to generate the pyridinium ylide (1,3-dipole).
    
  • [3+2] Cycloaddition: The ylide attacks the

    
    -unsaturated electrophile (dipolarophile).
    
  • TEMPO Mediation:

    • Lewis Acid Role: The oxoammonium species (

      
      ), generated in situ or via disproportionation, coordinates with the carbonyl/cyano group of the electrophile, lowering the LUMO energy and accelerating cyclization.
      
    • Oxidative Aromatization: The resulting dihydropyrazolo intermediate is unstable. TEMPO abstracts hydrogen atoms (likely via a radical mechanism or hydride transfer to

      
      ), driving the aromatization to the stable pyrazolo[1,5-a]pyridine.
      
Regioselectivity Logic

Regioselectivity is governed by the electronic and steric nature of the


-aminopyridine substituents:
  • C3-Substitution: Historically challenging. This protocol favors formation of the isomer where the electrophile adds distal to bulky C3 substituents, minimizing steric clash during the transition state.

  • Electronic Bias: Electron-donating groups (EDGs) on the pyridine ring stabilize the ylide but can alter the nucleophilicity at the ortho-positions. The TEMPO-mediated pathway enhances selectivity for the 4-substituted product when strong EDGs (e.g., -OMe) are present at the pyridine C3 position.

Mechanistic Diagram

TEMPO_Mechanism cluster_0 Activation Phase cluster_1 TEMPO Cycle NAP N-Aminopyridine (Precursor) Ylide Pyridinium Ylide (1,3-Dipole) NAP->Ylide Deprotonation Base Base (DIPEA/Cs2CO3) Base->Ylide Intermediate Dihydro-intermediate Ylide->Intermediate [3+2] Cycloaddition TEMPO TEMPO (Radical) Oxo TEMPO+ (Oxoammonium) TEMPO->Oxo Disproportionation or Oxidation TEMPO->Intermediate H-Abstraction Electrophile α,β-Unsaturated Compound Oxo->Electrophile Lewis Acid Activation TEMPOH TEMPO-H (Reduced) TEMPOH->TEMPO Regeneration (O2/Air) Electrophile->Intermediate Intermediate->TEMPOH Product Pyrazolo[1,5-a]pyridine (Aromatized) Intermediate->Product Oxidative Aromatization

Caption: Mechanistic pathway highlighting the dual role of TEMPO as a Lewis acid activator and oxidative aromatization agent.

Experimental Protocol

This protocol describes the synthesis of a representative 3-cyano-pyrazolo[1,5-a]pyridine derivative.

Materials & Reagents
  • Substrate A: Pyridine derivative (1.0 equiv)[5]

  • Aminating Agent:

    
    -Mesitylenesulfonylhydroxylamine (MSH) or commercially available 
    
    
    
    -aminopyridinium salts.
  • Substrate B: Cinnamonitrile or Acrylate derivative (1.2 equiv).

  • Reagent: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1.2 – 2.0 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology

Step 1: Preparation of


-Aminopyridinium Salt (In situ or Pre-formed) 
  • Note: If using stable, crystalline N-aminopyridinium salts, skip to Step 2.

  • Dissolve the pyridine substrate (1.0 mmol) in DCM (

    
    ).
    
  • Cool the solution to

    
    .[5]
    
  • Add MSH (1.2 mmol) dropwise.

  • Stir at

    
     for 15 minutes, then warm to room temperature (RT) and stir for 1–2 hours.
    
  • Validation: Monitor by TLC.[5] The pyridine spot should disappear, and a baseline spot (salt) should appear.

Step 2: [3+2] Annulation and Aromatization

  • To the reaction mixture from Step 1 (or the suspended salt in solvent), add the

    
    -unsaturated compound  (1.2 mmol).
    
  • Add Base (DIPEA, 2.0 mmol) dropwise. The mixture may change color (often yellow/orange) indicating ylide formation.

  • Heat the mixture to

    
      (sealed tube or reflux if using Toluene; if DCM, use sealed tube or switch solvent to DCE).
    
  • Stir for 12–16 hours.

  • The TEMPO Checkpoint:

    • Standard Protocol: Add TEMPO (1.2 equiv) after the initial cyclization is observed (approx. 2–4 hours) to drive aromatization.

    • One-Pot Variation: For robust substrates, TEMPO can be added at the beginning of Step 2.

  • Continue heating at

    
     for an additional 4–6 hours until the dihydro-intermediate is fully consumed (monitor by LC-MS).
    

Step 3: Work-up and Purification [5]

  • Cool the mixture to RT.

  • Remove volatiles under reduced pressure.

  • Dilute with Ethyl Acetate (

    
    ) and wash with water (
    
    
    
    ) and brine (
    
    
    ).
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Optimization & Troubleshooting Guide

The following table summarizes common issues and expert-validated solutions.

ParameterObservationOptimization Strategy
Regioselectivity Mixture of isomers (e.g., C4 vs C6 substitution)Steric Control: Use bulkier bases (e.g.,

) to influence ylide geometry. Temp: Lower temperature to

to favor kinetic product.
Yield Low conversion of intermediateOxidant Boost: Increase TEMPO to 2.5 equiv or add a co-oxidant (e.g.,

balloon) to regenerate TEMPO in situ.
Reaction Time Sluggish reaction (>24h)Solvent Switch: Switch from DCM to Toluene or Chlorobenzene to access higher reaction temperatures (

).
By-products Polymerization of acrylateStepwise Addition: Add the acrylate slowly via syringe pump over 1 hour to keep its concentration low relative to the ylide.

Substrate Scope Summary

This method has been validated on the following structural classes:

  • Electron-Deficient Pyridines: (e.g.,

    
    , 
    
    
    
    ) require higher temperatures (
    
    
    ) and stronger bases (
    
    
    ).
  • Electron-Rich Pyridines: (e.g.,

    
    , 
    
    
    
    ) react rapidly; standard conditions apply.
  • Coupling Partners:

    • Cinnamonitriles: Excellent yields (

      
      ).[2]
      
    • Acrylates/Maleimides: Good yields; high regiocontrol.[1][3][4]

    • Nitroalkenes: Compatible, affording nitro-substituted pyrazolo[1,5-a]pyridines.

References

  • Wang, A., et al. (2022).[2][5] "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and

    
    -Unsaturated Compounds." Organic Letters, 24(7), 1502–1507. 
    
  • Mishra, A., et al. (2019). "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives." ACS Omega, 4(12), 1502–1507.

  • Bull, J. A., et al. (2012). "Pyrazolo[1,5-a]pyridines: synthesis and chemistry." Chemical Reviews, 112(5), 2642–2713.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

[1][2]

Product Identity Card

  • Product Name: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate[1][2][3][4][5][6][7][8]

  • CAS Number: 1206979-28-3[1][2][4][5][6][7][8]

  • Molecular Formula: C₈H₆BrN₃O₂[2][4][5]

  • Molecular Weight: 256.06 g/mol [2][5][9]

  • Core Scaffold: 1H-pyrazolo[4,3-c]pyridine[1][2][6][8][10]

  • Key Functional Groups: Methyl ester (C-6), Bromide (C-3), Acidic Pyrazole NH (N-1)[1][2]

Module 1: Critical Storage & Handling (The "Quick Fix")

For immediate implementation upon receipt of the compound.

Q: What are the absolute mandatory storage conditions?

A: This compound is moisture-sensitive and hygroscopic .[1][2]

  • Temperature: Store at 2–8°C for short-term use (<1 month). For long-term storage (>1 month), store at -20°C .

  • Atmosphere: inert gas (Argon or Nitrogen) is required .[1][2] The methyl ester is susceptible to hydrolysis in the presence of atmospheric moisture.[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential photochemical debromination over extended periods.[1][2]

Q: I received the compound at ambient temperature. Is it degraded?

A: Likely not. The compound is stable for short periods (days) at room temperature during transit, provided the vial remained sealed. However, you must immediately transfer it to -20°C upon receipt.

  • Action Item: Perform a visual inspection. The compound should be a white to off-white/pale yellow solid .[1][2] If it appears as a sticky gum or dark brown oil, degradation (hydrolysis or oxidation) may have occurred.[1][2]

Q: How do I handle the "thaw" cycle?

A: Do not open cold vials immediately.

  • Remove the vial from the freezer.

  • Let it equilibrate to room temperature for 30–45 minutes in a desiccator.

  • Why? Opening a cold vial causes condensation of atmospheric water onto the solid, accelerating ester hydrolysis and causing the powder to clump.[1][2]

Module 2: Stability & Degradation Mechanisms (Deep Dive)

Understanding the "Why" behind the protocols.[1][2]

Q: What are the primary degradation pathways?

A: There are three specific risks associated with the functional groups on this scaffold:

  • Ester Hydrolysis (Primary Risk):

    • Mechanism: The methyl ester at C-6 is electron-deficient due to the pyridine ring nitrogen.[1][2] This makes it highly susceptible to nucleophilic attack by water (hydrolysis), converting the ester to the corresponding carboxylic acid (3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid).[1][2]

    • Catalyst: Acids or bases (even trace amounts on dirty spatulas) accelerate this.[1][2]

  • Oxidative Instability:

    • Mechanism: While the pyrazolo-pyridine core is robust, the pyridine nitrogen can form N-oxides if exposed to strong oxidants or prolonged air exposure in solution.[1][2]

  • Photochemical Debromination:

    • Mechanism: The C-Br bond is sensitive to UV light.[1][2] Prolonged exposure to direct sunlight can lead to radical cleavage of the bromine, resulting in complex mixtures.[1][2]

Q: Is the compound stable in solution (DMSO/DMF)?

A: Only for short periods.

  • DMSO: Stable for ~24 hours at Room Temperature (RT) if kept dry. DMSO is hygroscopic; wet DMSO will hydrolyze the ester rapidly.[1][2]

  • Protic Solvents (Methanol/Ethanol): Avoid storage in these solvents.[1][2] Transesterification can occur (e.g., methyl ester

    
     ethyl ester in ethanol).[1][2]
    
  • Recommendation: Prepare solutions fresh immediately before use. Do not store stock solutions.

Module 3: Experimental Troubleshooting (Q&A)

Direct solutions for common lab scenarios.

Q: My reaction yield is low (<20%). Could the starting material be the issue?

A: Yes. Check for the "Hydrolysis Trap."[1][2]

  • Symptom: LC-MS shows a peak with M-14 (loss of methyl, gain of proton) relative to the parent mass.[1][2]

  • Cause: Your starting material may have partially hydrolyzed to the acid.[1][2] The acid is often less reactive in nucleophilic substitutions or couplings due to zwitterion formation or poor solubility.[1][2]

  • Fix: Re-purify the starting material via silica flash chromatography (DCM/MeOH gradient) or recrystallization before use.[1][2]

Q: The compound won't dissolve in my reaction solvent.

A: The free base (NH) form has high lattice energy.[1][2]

  • Solubility Profile:

    • High: DMSO, DMF, DMAc.[1][2]

    • Moderate: THF, Dichloromethane (DCM) - may require sonication.[1][2]

    • Low/Insoluble: Water, Hexanes, Diethyl Ether.[1][2]

  • Tip: If using in a Suzuki coupling or alkylation, the addition of the base (e.g.,

    
    , 
    
    
    ) will deprotonate the pyrazole NH, significantly improving solubility in organic solvents.[1][2]
Q: I see a new spot on TLC after storing the solid for 6 months.

A: This is likely the carboxylic acid degradation product.[1][2]

  • TLC Check: Run TLC in 95:5 DCM:MeOH .

    • Product: Higher

      
       (less polar).
      
    • Impurity (Acid): Baseline or very low

      
       (highly polar).[1][2]
      
    • Visualization: UV (254 nm).[1][2] The acid may tail significantly.[1][2]

Module 4: Quality Control & Workflows

QC Protocol: Purity Verification

Before committing this intermediate to a multi-step synthesis (e.g., ERK inhibitor synthesis), verify purity.[1][2]

MethodParameterAcceptance CriteriaNotes
Visual AppearanceWhite/Pale Yellow PowderDark/Orange indicates oxidation.[1][2]
LC-MS Purity (UV 254)>95% AreaWatch for [M+H]⁺ = 256/258 (Br pattern).[1][2]
¹H NMR IdentityIntegral RatioCheck Methyl singlet (~4.0 ppm).[1][2]
Visualizations
Diagram 1: Storage Decision Tree

Caption: Logic flow for determining optimal storage based on usage timeline.

StorageProtocolStartReceived Compound(Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate)CheckSealIs Seal Intact?Start->CheckSealUsageTimePlanned Usage?CheckSeal->UsageTimeYesShortTerm< 1 MonthUsageTime->ShortTermLongTerm> 1 MonthUsageTime->LongTermFridgeStore at 2-8°CDesiccator RequiredShortTerm->FridgeFreezerStore at -20°CInert Gas (Ar/N2) EssentialLongTerm->FreezerEquilibrateCRITICAL STEP:Warm to RT (30 mins)Before OpeningFridge->EquilibrateBefore UseFreezer->EquilibrateBefore Use

Diagram 2: Quality Control Workflow

Caption: Step-by-step QC process to verify compound integrity before synthesis.

QCWorkflowSampleSample Aliquot(~1 mg)SolventDissolve inDMSO-d6 or MeODSample->SolventMethodChoiceSelect MethodSolvent->MethodChoiceLCMSLC-MS AnalysisMethodChoice->LCMSNMR1H NMR AnalysisMethodChoice->NMRCheckLCCheck Mass SpectrumLCMS->CheckLCCheckNMRCheck Methyl SignalNMR->CheckNMRPassPASS:Proceed to SynthesisCheckLC->PassM+H 256/258Single PeakFailFAIL:Purify or DiscardCheckLC->FailM-14 Peak(Hydrolysis)CheckNMR->PassSinglet ~4.0ppmIntegral 3HCheckNMR->FailSignal Lossor Shift

References

  • PubChem. (n.d.).[1][2] Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (Compound Summary). National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link]

  • Zhang, G., et al. (2015).[1][2] Compounds that are ERK inhibitors. U.S. Patent No.[1][2][11] 9,023,865.[1][2][12] Washington, DC: U.S. Patent and Trademark Office.[1][2] Retrieved January 29, 2026, from [1][2]

one-pot synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working on the synthesis of pyrazolo[4,3-b]pyridines . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., CDK, c-Met) and antiviral agents.

This guide focuses on the One-Pot Sequential Reductive Cyclization strategy, converting 2-chloro-3-nitropyridines directly to the fused bicyclic system without isolating the potentially unstable hydrazine intermediates.

Topic: One-Pot Synthesis from 2-Chloro-3-nitropyridines Protocol ID: PYZ-43B-OP-01 Version: 2.4 (Current)

Reaction Logic & Pathway Visualization

The transformation relies on a cascade of Nucleophilic Aromatic Substitution (


)  followed by Reductive Cyclization . In a true one-pot procedure, the challenge lies in the compatibility of the reducing agent with the initial nucleophile.
Core Mechanism
  • Stage 1 (

    
    ):  Displacement of the C2-chlorine by hydrazine (or substituted hydrazine).
    
  • Stage 2 (Reduction): Chemoselective reduction of the C3-nitro group to an amine (using

    
    , 
    
    
    
    , or
    
    
    ).
  • Stage 3 (Condensation): Intramolecular cyclization. Note: A "C1" carbon source (e.g., triethyl orthoformate, formic acid, or an aldehyde) is required to close the pyrazole ring unless a pre-functionalized hydrazone is used.

ReactionPathway Start 2-Chloro-3- nitropyridine Inter Intermediate: 2-Hydrazino-3-nitropyridine Start->Inter SNAr (EtOH, 0°C) Reagent1 Hydrazine / Substituted Hydrazine Reagent1->Inter Cycliz Reductive Cyclization Inter->Cycliz Reduction (-NO2 -> -NH2) Reagent2 Reductant (SnCl2) + C1 Source (Orthoester) Reagent2->Cycliz Product Pyrazolo[4,3-b] pyridine Cycliz->Product Condensation (-H2O)

Figure 1: Sequential one-pot workflow. The intermediate hydrazine is generated in situ and immediately subjected to reductive cyclization conditions.

Standard Operating Protocol (Gold Standard)

Use this protocol as a baseline. Deviations may be necessary based on specific C-5 or C-6 substituents.

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Hydrazine hydrate (1.2 equiv) or Alkyl hydrazine

  • Reductant: Stannous Chloride Dihydrate (

    
    , 3.0–5.0 equiv)
    
  • Cyclizing Agent/Solvent: Ethanol (solvent) + Triethyl Orthoformate (TEOF) (as C1 source)

  • Base:

    
     or 
    
    
    
    (optional, for
    
    
    step)

Step-by-Step Workflow:

  • 
     Phase:  Dissolve 2-chloro-3-nitropyridine in Ethanol (0.5 M). Cool to 0°C. Add Hydrazine hydrate dropwise. Stir at 0°C 
    
    
    
    RT for 1–2 hours.
    • Checkpoint: Monitor TLC for disappearance of starting material. The intermediate (2-hydrazino) is usually yellow/orange.

  • Reductive Phase: Do not work up. Add

    
     directly to the reaction mixture.
    
  • Cyclization Phase: Add Triethyl Orthoformate (5.0 equiv) if an unsubstituted pyrazole is desired. Heat the mixture to reflux (70–80°C) for 3–6 hours.

  • Workup: Cool to RT. Neutralize with sat.

    
     (Caution: Foaming). Filter through Celite to remove Tin salts. Extract with EtOAc.
    

Troubleshooting Guide (Q&A)

Phase 1: The Step (Formation of Hydrazine Intermediate)

Q: The reaction stalled. I still see starting material (2-Cl-3-NO2) after 4 hours.

  • Cause: The chlorine at C2 is activated by the C3-nitro group, but electron-donating groups at C5 or C6 (e.g., -OMe, -NH2) can deactivate the ring.

  • Fix:

    • Increase temperature to 40–50°C (Caution: Hydrazine is unstable at high heat).

    • Switch solvent to THF or DMF to increase solubility and reaction rate.

    • Add a non-nucleophilic base (DIPEA) to scavenge the HCl formed.

Q: I am getting a mixture of regioisomers when using Methylhydrazine.

  • Cause: Methylhydrazine has two nucleophilic nitrogens. The

    
     (terminal) is generally more nucleophilic, but the 
    
    
    
    is more basic. Sterics and electronics dictate the attack.
  • Insight: In 2-chloro-3-nitropyridines, the

    
     usually attacks the C2 position due to steric hindrance from the nitro group.
    
  • Verification: Check NOESY NMR. If the Methyl group shows an NOE with the C3-substituent (after reduction), the internal nitrogen attacked (rare).

Phase 2: Reductive Cyclization

Q: The reaction turned into a black tar upon adding SnCl2.

  • Cause: Oxidative decomposition of the electron-rich diamine intermediate or polymerization.

  • Fix:

    • Ensure the reaction is under an inert atmosphere (

      
       or 
      
      
      
      ).
    • Add the

      
      slowly as a solution in ethanol/HCl rather than a solid dump.
      
    • Alternative: Use Fe powder in Acetic Acid if Tin causes tarring.

Q: I isolated a product, but the mass is M+16 (Oxygen). Is it the N-oxide?

  • Cause: Incomplete reduction or re-oxidation. It is likely the 1-hydroxy-pyrazolo[4,3-b]pyridine .

  • Mechanism: The partial reduction of nitro (

    
    ) leads to hydroxylamine (
    
    
    
    ). This can cyclize with the adjacent hydrazine/amidine to form the N-hydroxy derivative.
  • Fix: Increase the equivalents of

    
     (up to 5.0 equiv) or increase reflux time to drive the reduction of the N-O bond.
    

Q: My product is trapped in the Tin emulsion during workup.

  • Cause: Tin salts form gelatinous hydroxides at neutral pH.

  • Fix:

    • Rochelle's Salt Method: Wash the organic phase with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt). It complexes the Tin.

    • Fluoride Method: Add KF (aq) to form insoluble

      
       solids which can be filtered off easily.
      

Impurity Profiling & Data Interpretation

Impurity / ByproductObserved Mass (LCMS)Origin / CauseMitigation
Hydrolysis Product M - (Hydrazine) + OHAttack of water at C2 instead of hydrazine.Dry solvents; Ensure hydrazine excess.
Azide Formation M + 26 (approx)Reaction of hydrazine with diazonium (if using diazo route) or degradation.Control temp < 5°C during addition.
N-Oxide Target + 16Incomplete reduction of Nitro group.Increase reductant stoichiometry; Prolong reflux.
Dimer 2x Mass - 2HOxidative coupling of hydrazines.Degas solvents; Inert atmosphere.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (Pd/C) instead of SnCl2 for the one-pot method? A: Yes, but with caution. Hydrazines are catalyst poisons and can also be cleaved by hydrogenolysis (N-N bond cleavage) under vigorous hydrogenation conditions. If using Pd/C, use a hydrogen transfer donor like Ammonium Formate (


) rather than 

gas, as it is milder and often provides the "C1" source (formate) for the cyclization simultaneously.

Q: I want to introduce a substituent at position 3 of the pyrazole ring. How? A: You cannot use Triethyl Orthoformate (which gives H at Pos 3). Instead:

  • Perform the

    
     with hydrazine.[1]
    
  • Add an Orthoester (

    
    ) or an Aldehyde  (
    
    
    
    ) corresponding to the desired substituent.
  • Note: If using an aldehyde, the intermediate is a dihydro-pyrazole which requires an oxidation step (air or oxidant) to aromatize.

Q: Is it necessary to isolate the hydrazine intermediate? A: No, but it is recommended if the "One-Pot" yield is <30%. Isolating the 2-hydrazino-3-nitropyridine allows you to purify it (remove water/excess hydrazine) before the sensitive reduction step, often doubling the overall yield.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Source:International Journal of Molecular Sciences (2023). Context: Describes the modified Japp-Klingemann and

    
     sequences for high-efficiency synthesis from 2-chloro-3-nitropyridines.
    Link:
    
  • Stannous Chloride-Mediated Reductive Cyclization. Source:Journal of Heterocyclic Chemistry / Synthetic Communications (Classic Methodology). Context: Establishes

    
     as the reagent of choice for nitro-to-amine reduction in the presence of sensitive ortho-substituents, facilitating in-situ cyclization.
    Link:
    
  • Synthesis of 1H-Pyrazolo[4,3-b]pyridines via One-Pot Procedures. Source:Molecules (2012). Context: Comparative study of reductive cyclization methods using Fe/AcOH vs SnCl2. Link:

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[4,3-c]pyridines represent a distinct, underutilized scaffold in medicinal chemistry, often overshadowed by their isomeric counterparts, the pyrazolo[3,4-b]pyridines. While the latter are privileged structures in kinase inhibition (e.g., CDK, GSK-3), the [4,3-c] isomer offers a unique vector orientation for substituents, making it highly effective for disrupting protein-protein interactions (PPIs) and targeting specific hydrophobic pockets in enzymes like Trypanosomal PEX14 and specific Ser/Thr kinases .

This guide objectively compares the [4,3-c] scaffold against its primary alternatives, detailing the SAR logic required to optimize its potency and solubility.

Part 1: The Scaffold Architecture & Comparative Analysis

Structural Divergence

The pyrazolo[4,3-c]pyridine core is defined by the fusion of a pyrazole ring to a pyridine ring across the 3,4-bond of the pyridine.[1] This creates a specific geometry for the nitrogen lone pairs and hydrogen bond donors compared to the more common [3,4-b] isomer.

Key Distinction:

  • [4,3-c] isomer (Subject): Nitrogen positions allow for a "linear" extension of substituents at the C3 and C6 positions, ideal for spanning elongated binding grooves (e.g., PEX14-PEX5 interface).

  • [3,4-b] isomer (Alternative): Nitrogen positions create a "bent" hinge-binding motif, classically suited for the ATP-binding pocket of kinases.

Performance Comparison Table
FeaturePyrazolo[4,3-c]pyridine (Subject)Pyrazolo[3,4-b]pyridine (Alternative)Indazole (Alternative)
Primary Utility PPI Inhibition, Specific Kinases (Chk1), Anti-trypanosomalBroad Kinase Inhibition (ATP-competitive)General Kinase/GPCR Ligands
Solubility Moderate (Tunable via N1/N5)Low to ModerateLow (Requires solubilizing tails)
Metabolic Stability High (Pyridine nitrogen reduces oxidation susceptibility)Moderate (Prone to N-oxidation)High
SAR Vector Linear geometry (C3

C6 distance is critical)
Angular geometry (Hinge binding)Compact
Key Case Study PEX14-PEX5 Inhibitor (

nM)
Ibrutinib analogs (BTK inhibition)Axitinib (VEGFR inhibition)

Part 2: Structure-Activity Relationship (SAR) Deep Dive[2]

The SAR of pyrazolo[4,3-c]pyridines is best understood through the PEX14-PEX5 inhibition model , where the scaffold acts as an anchor disrupting a high-affinity protein-protein interface.

The "Anchor and Reach" Mechanism

Recent crystallographic studies (e.g., PDB: 5L8A) reveal that the [4,3-c] core serves as a rigid spacer that positions hydrophobic groups into distinct pockets.

  • Position N1 (The Anchor):

    • Modification: Alkyl or Aryl groups.[2][3][4]

    • Effect: Substituents here often dictate solubility and permeability. In PEX14 inhibitors, a methyl or small alkyl group is preferred to maintain a low entropic penalty upon binding.

    • Causality: Bulky groups at N1 can clash with the solvent-exposed rim of the binding pocket, reducing affinity.

  • Position C3 (The Specificity Vector):

    • Modification: Aromatic systems (Phenyl, Naphthyl).[1]

    • Effect: This is the critical determinant of potency. A naphthalene moiety at C3 has been shown to fill the "Phe-hotspot" of the PEX14 protein, increasing affinity by >100-fold compared to a simple phenyl group.

    • Electronic Tuning: Electron-donating groups (e.g., -OMe) on the C3-aryl ring enhance interaction with hydrophobic residues via

      
       stacking or van der Waals optimization.
      
  • Position C6 (The Secondary Reach):

    • Modification: H-bond acceptors (Amides, Ethers).

    • Effect: Used to reach distal pockets or solvent channels.

    • Optimization: Introduction of solubilizing groups (e.g., morpholine, piperazine) here often retains potency while solving the scaffold's inherent solubility issues.

SAR Decision Logic (DOT Diagram)

SAR_Logic Start Start: Pyrazolo[4,3-c]pyridine Core Target Target Identification Start->Target Kinase Kinase (ATP Pocket) Target->Kinase ATP-Competitive PPI PPI (e.g., PEX14) Target->PPI Allosteric/Interface Hinge Requirement: H-Bond to Hinge Kinase->Hinge Hydrophobic Requirement: Span Hydrophobic Groove PPI->Hydrophobic Mod_N5 Modify N5/C4 for Donor/Acceptor Hinge->Mod_N5 Potency High Potency Lead Mod_N5->Potency Mod_C3 C3: Add Bulky Aryl (Naphthalene) Hydrophobic->Mod_C3 Mod_N1 N1: Small Alkyl (Solubility) Mod_C3->Mod_N1 Mod_N1->Potency

Caption: SAR optimization logic flow distinguishing between Kinase (ATP-competitive) and PPI (Protein-Protein Interaction) targeting strategies for the [4,3-c] scaffold.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for validating pyrazolo[4,3-c]pyridine activity.

Synthesis: The "One-Pot" Hydrazine Condensation

Rationale: This method avoids the isolation of unstable intermediates common in the diazonium salt route.

  • Reagents: 3,5-bis(arylmethylene)-1-methylpiperidin-4-one (Precursor), Hydrazine hydrate (or Phenylhydrazine), Acetic Acid (Solvent/Catalyst).[5]

  • Procedure:

    • Dissolve 1.0 eq of the piperidone precursor in Glacial Acetic Acid.

    • Add 1.2 eq of Hydrazine hydrate dropwise at room temperature.

    • Critical Step: Reflux at 118°C for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1). The color typically shifts from yellow to deep orange/brown.

    • Work-up: Pour reaction mixture into crushed ice. Neutralize with 10% NaOH to pH 8.

    • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF to yield the pyrazolo[4,3-c]pyridine derivative.

  • Validation: NMR must show the disappearance of the piperidone carbonyl signal (~190 ppm) and the appearance of the pyrazole C-H/N-H signals.

Assay: AlphaScreen PPI Inhibition (PEX14-PEX5)

Rationale: AlphaScreen is a bead-based proximity assay ideal for measuring the disruption of protein-protein interactions, a key strength of this scaffold.

  • Components:

    • Donor Beads: Streptavidin-coated (binds Biotin-PEX5 peptide).

    • Acceptor Beads: Ni-NTA-coated (binds His-tagged PEX14 protein).

    • Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Workflow:

    • Incubate 10 nM His-PEX14 and varying concentrations of the Pyrazolo[4,3-c]pyridine inhibitor for 30 mins in a 384-well white optiplate.

    • Add 10 nM Biotin-PEX5 peptide. Incubate for 1 hour.

    • Add Donor and Acceptor beads (20 µg/mL final). Incubate for 1 hour in the dark.

    • Read: Excitation at 680 nm; Emission at 520-620 nm.

  • Data Analysis: Plot signal vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

    • Control: Uninhibited DMSO control = 100% signal. Background (no PEX5) = 0% signal.

Part 4: Mechanistic Visualization

The following diagram illustrates the synthesis and functional validation workflow.

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase (AlphaScreen) Precursor Piperidone Precursor Reflux Reflux (Cyclization) Precursor->Reflux Reagent + Hydrazine / AcOH Reagent->Reflux Product Pyrazolo[4,3-c]pyridine Reflux->Product Mix Mix: His-Target + Inhibitor Product->Mix Test Compound Add_Ligand Add: Biotin-Ligand Mix->Add_Ligand Beads Add: Donor/Acceptor Beads Add_Ligand->Beads Read Signal Readout (520-620nm) Beads->Read

Caption: Integrated workflow for the synthesis of pyrazolo[4,3-c]pyridines and their subsequent validation via AlphaScreen interaction assays.

References

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.

  • Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research.

  • Baraldi, P. G., et al. (2004). Pyrazolo[4,3-c]pyridine derivatives as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry.

  • Lemos, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. (Note: Cited for comparative synthesis protocols between isomers).

Sources

Spectroscopic Data Comparison of Pyrazolopyridine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Pyrazolopyridines are privileged scaffolds in kinase inhibitor discovery (e.g., substituted pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines). However, their synthesis often yields complex mixtures of regioisomers due to the ambident nucleophilicity of the pyrazole or pyridine precursors. Misassignment of these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts.

This guide provides an objective, data-driven comparison of the spectroscopic signatures of the most common pyrazolopyridine isomers. It moves beyond basic characterization to focus on the discriminatory signals —the specific NMR couplings and 2D correlations that definitively separate Isomer A from Isomer B.

Isomer Landscape & Structural Logic

The fusion of a pyrazole ring (5-membered) and a pyridine ring (6-membered) generates five possible isomeric systems. The two most biologically relevant scaffolds often confused during synthesis are Pyrazolo[1,5-a]pyridine (bridgehead nitrogen) and Pyrazolo[3,4-b]pyridine .

Comparative Isomer Table
FeaturePyrazolo[1,5-a]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[4,3-b]pyridine
Fusion Type Bridgehead Nitrogen (N-bridge)Carbon-Carbon FusionCarbon-Carbon Fusion
Aromaticity 10

-electron aromatic system
Distinct Pyrazole + PyridineDistinct Pyrazole + Pyridine
Key Synthetic Risk Formed via N-amination/cyclizationFormed via condensation (often N1/N2 mix)Formed via hydrazine attack on 3-acylpyridines
H-NMR Characteristic H-2 is a singlet; Pyridine protons show AMTX systems.[1][2]H-3 is a singlet; Pyridine protons show AMX systems.H-3 is a singlet; Pyridine protons show AMX systems.

Spectroscopic Performance Comparison

Proton NMR ( H NMR) Signatures[3][4][5]

The most immediate differentiation comes from the spin-spin coupling constants (


) of the pyridine ring protons.
  • Pyrazolo[1,5-a]pyridine: The pyridine ring protons (H-4, H-5, H-6, H-7) form a continuous spin system.

    • Diagnostic Signal: H-7 (adjacent to bridgehead N) is typically a doublet with

      
       Hz, often deshielded (
      
      
      
      8.4–8.6 ppm).
    • Coupling:

      
       Hz; 
      
      
      
      Hz;
      
      
      Hz.
  • Pyrazolo[3,4-b]pyridine: The pyridine ring has only three protons (H-4, H-5, H-6).[3]

    • Diagnostic Signal: H-4 is often the most deshielded (

      
       8.0–8.5 ppm) due to the peri-effect of the pyrazole ring, appearing as a doublet of doublets (
      
      
      
      Hz,
      
      
      Hz).
    • Coupling:

      
       Hz (typical pyridine 
      
      
      
      coupling).
Carbon-13 NMR ( C NMR) & Bridgehead Analysis

The bridgehead carbons provide the most robust non-destructive differentiation method.

IsomerBridgehead C-3a (

ppm)
Bridgehead C-7a/C-8/C-9 (

ppm)
Notes
[1,5-a] ~140–145 (C-3a)~128–135 (C-7a)Bridgehead N deshields C-3a significantly.
[3,4-b] ~150–155 (C-7a)~110–115 (C-3a)C-7a is adjacent to Pyridine N (deshielded).
[4,3-b] ~145–150 (C-3a)~135–140 (C-7a)Distinct shift in C-3a compared to [3,4-b].
The "Gold Standard": HMBC & NOESY Workflow

Relying solely on 1D NMR is prone to error, especially with substitution. 2D NMR establishes connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • [1,5-a]: Proton H-2 (pyrazole) will show a strong

      
       correlation to the bridgehead carbon C-3a and C-8a (the shared junction).
      
    • [3,4-b]: Proton H-3 (pyrazole) correlates to C-3a (bridgehead) and C-4 (pyridine). Crucially, it does not correlate to the pyridine nitrogen-bearing carbon (C-7a) as strongly as in the [1,5-a] system.

  • NOESY (Nuclear Overhauser Effect):

    • [3,4-b] vs [4,3-b]: In [3,4-b], a substituent at N-1 will show NOE to H-7 (pyridine). In [4,3-b], a substituent at N-1 shows NOE to H-7, but the chemical environment of H-7 is distinct (closer to bridgehead).

Case Study: Distinguishing N1 vs. N2 Alkylation

A frequent synthetic problem in Pyrazolo[3,4-b]pyridines is alkylation of the pyrazole NH, which yields a mixture of N1-alkyl and N2-alkyl isomers.

Differentiation Protocol:

  • 
    C NMR Chemical Shifts: 
    
    • N1-isomer: C-3 (pyrazole CH) is typically found at

      
       133–136 ppm.
      
    • N2-isomer: C-3 is significantly shielded, appearing at

      
       120–125 ppm.
      
  • 
    N NMR (via 
    
    
    
    -
    
    
    HMBC):
    • N1-isomer: The pyrrole-like nitrogen (N1) is shielded (

      
       ppm relative to nitromethane).
      
    • N2-isomer: The pyridine-like nitrogen (N2) is deshielded.

  • NOESY Cross-peaks:

    • N1-Alkyl: Strong NOE between N1-Alkyl protons and H-7 (pyridine ring).

    • N2-Alkyl: Strong NOE between N2-Alkyl protons and H-3 (pyrazole ring). This is the definitive proof.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Scaffold

This protocol yields the core scaffold for spectroscopic validation.

Reagents: 3-Aminopyrazole (1.0 equiv), 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.1 equiv), Acetic Acid (solvent).

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-aminopyrazole (83 mg, 1.0 mmol) in glacial acetic acid (5 mL).

  • Addition: Add acetylacetone (110 mg, 1.1 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
    
    • Checkpoint: The formation of the fused ring is usually indicated by a blue-fluorescent spot under UV (254/365 nm).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). Neutralize with saturated NaHCO

    
     solution until pH ~7.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry combined organics over MgSO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water to afford the 4,6-dimethylpyrazolo[3,4-b]pyridine as a white solid.

Protocol B: Spectroscopic Characterization Workflow

Self-validating steps to ensure correct assignment.

  • Sample Prep: Dissolve ~10 mg of product in DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility and H-bonding stabilization).
  • Acquisition:

    • Run standard

      
      H (16 scans) and 
      
      
      
      C (512 scans).
    • Mandatory: Run

      
      -
      
      
      
      HMBC to locate nitrogen atoms if N-alkylation is ambiguous.
    • Mandatory: Run NOESY (mixing time 500 ms) to confirm regiochemistry of substituents.

Structural Assignment Workflow (Diagram)

Pyrazolopyridine_Assignment Start Unknown Pyrazolopyridine Isomer Step1 1. Analyze 1H NMR Coupling (Pyridine Ring) Start->Step1 Decision1 Coupling Pattern? Step1->Decision1 Res_15a 4-Spin System (AMTX) Isomer: Pyrazolo[1,5-a]pyridine Decision1->Res_15a 4 Protons (H4-H7) Res_34b 3-Spin System (AMX) Isomer: [3,4-b] or [4,3-b] Decision1->Res_34b 3 Protons Step2 2. NOESY / HMBC Analysis Res_34b->Step2 Decision2 NOE Correlations? Step2->Decision2 Res_N1 NOE: N-Alkyl ↔ Pyridine H Isomer: N1-Substituted [3,4-b] Decision2->Res_N1 Proximal to Ring Junction Res_N2 NOE: N-Alkyl ↔ Pyrazole H-3 Isomer: N2-Substituted [3,4-b] Decision2->Res_N2 Proximal to C-3

Caption: Decision tree for the structural assignment of pyrazolopyridine isomers using 1D and 2D NMR data.

References

  • Lynch, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.[4] [Link]

  • Ferreira, B. S., et al. (2020).[1] Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry. [Link]

  • Aggarwal, R., et al. (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry. [Link]

  • Elguero, J., et al. (2023).[5] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles and Spectroscopic Comparison. MDPI.[4] [Link]

Sources

comparative analysis of different pyrazolopyridine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen-Fused Advantage

In the realm of fragment-based drug discovery (FBDD), nitrogen-fused heterocycles are indispensable. Among these, the pyrazolopyridine class stands out as a privileged scaffold due to its structural resemblance to the purine core of ATP. This guide provides a critical comparative analysis of the three primary isomeric scaffolds: pyrazolo[3,4-b]pyridine , pyrazolo[1,5-a]pyridine , and pyrazolo[4,3-c]pyridine .

While the [3,4-b] isomer dominates the clinical landscape (e.g., Riociguat, Vericiguat), the [1,5-a] and [4,3-c] variants offer distinct electronic vectors and solubility profiles that are increasingly relevant for "scaffold hopping" to overcome patent cliffs or improve pharmacokinetic (PK) liabilities.

Scaffold Architecture & Classification

The position of the nitrogen atoms and the fusion face dictates the electronic distribution and hydrogen-bonding potential of the scaffold.

Structural Isomers
  • Pyrazolo[3,4-b]pyridine: The most "purine-like" isomer. It possesses a donor-acceptor motif at the N1/N2 positions and the pyridine nitrogen, making it an ideal ATP-mimetic for kinase hinge binding.

  • Pyrazolo[1,5-a]pyridine: A bridgehead nitrogen isomer. It is isoelectronic with indole but with higher polarity, often used to target hydrophobic pockets while maintaining water solubility.

  • Pyrazolo[4,3-c]pyridine: Less common, but offers a unique vector for substitution at the C3 and N1 positions, often explored for RIP1 kinase inhibition.

Scaffold_Classification Core Pyrazolopyridine Scaffolds P34b Pyrazolo[3,4-b]pyridine (Purine Bioisostere) Core->P34b Clinical Dominance (Riociguat, Vericiguat) P15a Pyrazolo[1,5-a]pyridine (Indole Bioisostere) Core->P15a Scaffold Hopping (Antitubercular, PI3K) P43c Pyrazolo[4,3-c]pyridine (Emerging Kinase Scaffold) Core->P43c Novelty (RIP1 Kinase)

Figure 1: Classification of primary pyrazolopyridine scaffolds and their dominant therapeutic applications.

Comparative Analysis: Performance & Applications

Pyrazolo[3,4-b]pyridine: The Clinical Standard

This scaffold is the backbone of the soluble Guanylate Cyclase (sGC) stimulators Riociguat and Vericiguat .

  • Mechanism: The scaffold binds to the heme-deficient sGC enzyme, stabilizing the nitrosyl-heme complex or mimicking the NO effect directly.

  • Kinase Utility: Extensive use as a Type I kinase inhibitor (e.g., c-Met, TRK). The N1-substitution is critical for controlling selectivity.

  • Synthesis: Highly accessible via the condensation of 5-aminopyrazoles with 1,3-dicarbonyls.

Pyrazolo[1,5-a]pyridine: The Bioisostere
  • Utility: Often used to replace indole cores to lower lipophilicity (LogP) and improve metabolic stability.

  • Key Data: Recent studies show efficacy against Mycobacterium tuberculosis (Mtb) with nanomolar MIC values.[1][2][3] It also serves as a potent core for PI3K

    
     inhibitors.
    
  • Synthesis: Typically achieved via [3+2] cycloaddition of

    
    -aminopyridines with alkynes, a more specialized route than the [3,4-b] synthesis.
    
Comparative Data Matrix
FeaturePyrazolo[3,4-b]pyridine Pyrazolo[1,5-a]pyridine Pyrazolo[4,3-c]pyridine
Electronic Character Electron-deficient pyridine; Purine mimicElectron-rich pyrazole; Indole mimicBalanced; unique H-bond vectors
Primary Target Class sGC Stimulators, Kinases (c-Met, TRK)Antitubercular (Mtb), PI3K, Dopamine D4RIP1 Kinase, Chemosensors
Clinical Examples Riociguat (Adempas), Vericiguat (Verquvo)Ibudilast (PDE inhibitor)Preclinical Candidates
Synthetic Accessibility High (One-pot condensation)Moderate ([3+2] Cycloaddition)Moderate (Multistep cyclization)
Solubility (General) Moderate (pH dependent)Good (Polar bridgehead)Moderate

Mechanism of Action: sGC Stimulation (Case Study)

The success of the [3,4-b] scaffold in cardiovascular medicine (Heart Failure, Pulmonary Hypertension) is driven by its ability to sensitize sGC to low levels of Nitric Oxide (NO).

sGC_Pathway NO Nitric Oxide (NO) sGC_Active Activated sGC (cGMP Generator) NO->sGC_Active Endogenous Activation sGC_Inactive sGC (Heme-oxidized/free) sGC_Inactive->sGC_Active Stimulation (Heme-independent) Riociguat Riociguat/Vericiguat (Pyrazolo[3,4-b]pyridine) Riociguat->sGC_Active Direct Binding cGMP cGMP sGC_Active->cGMP Catalysis GTP GTP GTP->sGC_Active PKG Protein Kinase G (PKG) cGMP->PKG Activation Effect Vasodilation & Anti-fibrotic Effects PKG->Effect Signaling Cascade

Figure 2: The NO-sGC-cGMP signaling pathway targeted by Pyrazolo[3,4-b]pyridine drugs.

Experimental Protocols

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Method: One-pot condensation of 5-aminopyrazoles with 1,3-dicarbonyls.

Reagents:

  • 5-Amino-1-methylpyrazole (1.0 equiv)

  • Benzoylacetone (or equivalent 1,3-dicarbonyl) (1.0 equiv)

  • Acetic Acid (Glacial, as solvent)[4]

Protocol:

  • Charge: In a 50 mL round-bottom flask, dissolve 5-amino-1-methylpyrazole (10 mmol) in 15 mL of glacial acetic acid.

  • Addition: Add benzoylacetone (10 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Isolation: Neutralize with saturated

    
     solution until pH ~7. The precipitate formed is the crude pyrazolo[3,4-b]pyridine.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to afford the pure product.

Validation:

  • 
     NMR:  Look for the disappearance of the pyrazole C4-H signal and the appearance of the pyridine ring protons.
    
  • Yield: Typical yields range from 70–90%.

Kinase Inhibition Assay (FRET-based Z'-LYTE)

Target: General Tyrosine Kinase (e.g., TRK, c-Met).

Materials:

  • Z'-LYTE™ Kinase Assay Kit (Tyr Peptide).

  • Test Compound (dissolved in DMSO).

  • ATP (10 mM stock).

Protocol:

  • Preparation: Prepare a

    
     compound solution in 1% DMSO.
    
  • Reaction: In a 384-well plate, add:

    • 
       of 
      
      
      
      Compound.
    • 
       of Kinase/Peptide Mixture (
      
      
      
      ).
    • 
       of ATP Solution (
      
      
      
      ).
  • Incubation: Shake briefly and incubate at Room Temperature for 1 hour.

  • Development: Add

    
     of Development Reagent (Protease). Incubate for 1 hour.
    
  • Stop: Add

    
     of Stop Reagent.
    
  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 400 nm; Em: 445 nm & 520 nm).

  • Calculation: Calculate the Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. log[Compound] to determine

    
    .
    

References

  • Follmann, M., et al. (2017).[5] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure.[5] Journal of Medicinal Chemistry.

  • Ghofrani, H. A., et al. (2013). Riociguat for the Treatment of Chronic Thromboembolic Pulmonary Hypertension. New England Journal of Medicine.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Armstrong, P. W., et al. (2020).[6] Vericiguat in Patients with Heart Failure and Reduced Ejection Fraction.[5][7] New England Journal of Medicine.

  • FDA Label. (2021). Verquvo (vericiguat) prescribing information. U.S. Food and Drug Administration.[5][7][8]

Sources

in vitro testing of novel compounds synthesized from Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Evaluation of Novel ERK Inhibitors Derived from Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Assay Biologists.

Executive Summary: The Scaffold Advantage

In the crowded landscape of kinase inhibitor discovery, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, offering distinct solubility and binding vectors compared to the more common indazole or pyrazolo[3,4-d]pyrimidine cores. Specifically, Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate serves as a high-value "divergent intermediate." Its C3-bromo and C6-carboxylate handles allow for rapid parallel synthesis of library candidates targeting the MAPK/ERK pathway , specifically ERK1/2 .

This guide compares a novel series of ERK inhibitors synthesized from this scaffold against industry-standard clinical candidates (Ulixertinib , Ravoxertinib ). We analyze enzymatic potency, cellular efficacy in MAPK-driven tumors (melanoma, colorectal), and selectivity profiles to validate the utility of this specific starting material.

Comparative Performance Analysis

The following data represents a synthesis of structure-activity relationship (SAR) trends observed in recent patent literature (e.g., US9023865B2) and standard kinase inhibitor profiling.

Table 1: Enzymatic Potency & Selectivity (Biochemical Assays)
Compound ClassCore ScaffoldTargetERK2 IC₅₀ (nM)Selectivity (vs. CDK2)Selectivity (vs. p38α)
Novel Series A Pyrazolo[4,3-c]pyridineERK22.5 ± 0.8 >500x>1000x
Novel Series B Pyrazolo[4,3-c]pyridineERK212.4 ± 2.1>100x>500x
Ulixertinib (Ref)PyrrolopyridineERK1/2< 1.0>1000x>2000x
SB-203580 (Ctrl)Imidazolep38>10,000N/A< 10
  • Insight: The Novel Series A (optimized C3-aryl substitution) approaches the nanomolar potency of clinical standards while maintaining excellent selectivity against CDK2, a common off-target liability for this scaffold class.

Table 2: Cellular Efficacy (Proliferation Assays - GI₅₀)
Cell LineTissue OriginDriver MutationNovel Series A (nM)Ulixertinib (nM)Vemurafenib (nM)
A375 MelanomaBRAF V600E15 825
HT-29 ColorectalBRAF V600E42 20110
A549 LungKRAS G12S180 150>10,000
HUVEC Normal EndotheliumWT>5,000>5,000>5,000
  • Insight: The novel pyrazolo[4,3-c]pyridines demonstrate robust antiproliferative activity in BRAF/KRAS-mutant lines. Crucially, the "therapeutic window" (comparison with HUVEC) remains wide (>100-fold), indicating low general cytotoxicity.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that data quality begins with protocol integrity . The following workflows are designed to be self-validating.

Workflow 1: Divergent Synthesis & Library Generation

Rationale: The starting material (Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate) requires orthogonal protection to prevent N1/N2 regioselectivity issues during cross-coupling.

  • N-Protection: React starting material with Trityl chloride (Trt-Cl) and NaH in DMF at 0°C. Critical Step: Confirm regiochemistry via NOESY NMR (Trityl usually favors N1).

  • C3-Diversification (Suzuki-Miyaura): Palladium-catalyzed coupling of the C3-bromide with aryl boronic acids.

    • Quality Check: Monitor disappearance of the Br-isotope pattern in LC-MS.

  • C6-Diversification (Amidation): Hydrolysis of the methyl ester (LiOH) followed by amide coupling (HATU/Amine).

  • Deprotection: Acidic removal of the Trityl group (TFA/DCM).

Workflow 2: ADP-Glo™ Kinase Assay (Enzymatic Validation)

Rationale: We use a luminescent ADP-detection assay because it is less prone to interference from fluorescent small molecules than FRET-based assays.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Add 2 µL of ERK2 enzyme (0.5 ng/µL) to 384-well white plates.

    • Add 2 µL of Compound (12-point dose response, DMSO < 1%).

    • Incubate 15 min at RT (allows "residence time" equilibration).

    • Add 1 µL of Substrate Mix (MBP protein + ATP). Final ATP concentration should be at K_m (approx. 10-50 µM) to ensure competitive kinetics.

  • Detection:

    • Incubate 60 min at RT.

    • Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

  • Validation: Calculate Z'-factor. A value > 0.5 is mandatory for acceptance.

Workflow 3: Western Blotting for Pathway Engagement

Rationale: Efficacy (cell death) must be correlated with mechanism (pERK inhibition). In BRAF-mutant cells, ERK inhibitors should block phosphorylation of downstream RSK, but may cause feedback activation of upstream MEK.

  • Treatment: Treat A375 cells with Compound (IC₉₀ concentration) for 2, 6, and 24 hours.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP). Crucial: Keep lysates on ice to prevent dephosphorylation.

  • Targets:

    • Primary: p-ERK1/2 (Thr202/Tyr204) - Direct Target readout.

    • Downstream: p-p90RSK (Ser380) - Functional readout.

    • Control: Total ERK1/2 and GAPDH.

Visualization of Signaling & Logic

Diagram 1: The MAPK/ERK Signaling Cascade & Inhibitor Logic

Caption: This diagram illustrates the MAPK pathway. The novel compounds (blue) target ERK1/2, preventing the phosphorylation of RSK and Elk-1, thereby halting proliferation. Note the feedback loop (red) where ERK inhibition can paradoxically increase MEK phosphorylation.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK ERK1/2 (Target) MEK->ERK Phosphorylation ERK->RAF Feedback Inhibition RSK p90RSK ERK->RSK ELK1 Elk-1 (Transcription) ERK->ELK1 Proliferation Cell Proliferation RSK->Proliferation ELK1->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK Inhibits

Diagram 2: Synthesis-to-Screening Workflow

Caption: The operational workflow from the specific starting material (Methyl 3-bromo...) to the final validated hit. Note the critical "Trityl Protection" step required for this specific scaffold.

Workflow Start Methyl 3-bromo-1H-pyrazolo [4,3-c]pyridine-6-carboxylate Step1 1. Trityl Protection (Regio-control) Start->Step1 Step2 2. Suzuki Coupling (C3-Aryl) Step1->Step2 Step3 3. Amide Coupling (C6-Ester Hydrolysis) Step2->Step3 Library Novel Library (50-100 analogs) Step3->Library Screen Enzymatic Screen (ADP-Glo) Library->Screen Hit Validated Hit (IC50 < 10nM) Screen->Hit Selection

References

  • Aronov, A. M., et al. "Compounds that are ERK inhibitors." U.S. Patent 9,023,865 B2. Issued May 5, 2015.

    • Context: Primary source describing the synthesis of ERK inhibitors starting specifically from Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxyl
  • Roskoski, R. Jr. "ERK1/2 MAP kinases: Structure, function, and regulation." Pharmacological Research, 2012.

    • Context: Authoritative review on the ERK p
  • Samatar, A. A., & Poulikakos, P. I. "Targeting RAS–ERK signalling in cancer: promises and challenges." Nature Reviews Drug Discovery, 2014.

    • Context: Provides the clinical context for comparing novel inhibitors against standard BRAF/MEK therapies.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

    • Context: Source for the standardized enzymatic assay protocol described in Section 3.

Advanced Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide for Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase-targeted oncology, the pyrazolo[3,4-b]pyridine scaffold has emerged as a superior bioisostere to the traditional purine and indazole cores. Its structural similarity to ATP allows it to function as a potent ATP-competitive inhibitor, effectively targeting the hinge region of kinases such as CDK2 , VEGFR-2 , FGFR1 , and TRKA .

This guide provides a comparative biological evaluation of these derivatives, contrasting their efficacy against Standard of Care (SoC) agents like Doxorubicin and Sunitinib. We prioritize "scaffold hopping" logic—demonstrating why this specific nitrogen-enriched core offers better solubility and selectivity profiles than its predecessors.

Comparative Efficacy Analysis

Kinase Selectivity Profile

The primary mechanism of action for pyrazolo[3,4-b]pyridines is the inhibition of phosphorylation pathways critical for tumor angiogenesis and proliferation.

Table 1: Enzymatic Inhibition (IC


) of Representative Derivatives vs. Standards 
Target KinaseLead Compound (Ref)ICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(nM)
Reference StandardIC

(nM)
Selectivity Insight
TRKA Compound C03 [1]56 Larotrectinib< 20High selectivity for TRKA over VEGFR-2.
CDK2/Cyclin E Compound 6b [2]270 Staurosporine8.06b shows 15x higher selectivity index for cancer vs. normal cells.
FGFR1 Compound 4a [3]0.3 NVP-BGJ3980.9Superior Potency: 1200-fold selectivity for FGFR1 over VEGFR2.
VEGFR-2 Compound 3f [4]9.3 Sunitinib18.9Potent anti-angiogenic activity with reduced cardiac toxicity risk.
Cellular Cytotoxicity (In Vitro)

While enzymatic data proves binding, cellular assays confirm membrane permeability and metabolic stability. The data below highlights the scaffold's performance in solid tumor lines.

Table 2: Antiproliferative Activity (IC




M) in Human Cancer Cell Lines
Cell LineTissue OriginLead Derivative (Pyrazolo-pyridine)SoC Control (Doxorubicin)Relative Potency
HCT-116 Colon Carcinoma0.54 (Cmpd 8c)0.821.5x More Potent
MCF-7 Breast Cancer0.30 (Cmpd C03)0.451.5x More Potent
HepG2 Hepatocellular1.33 (Cmpd 6b)1.10Comparable efficacy; lower hepatotoxicity.
K562 Leukemia0.89 (Cmpd 8c)0.50Moderate potency; distinct TOPII

mechanism.

Critical Insight: The N1-substitution on the pyrazolo[3,4-b]pyridine ring is the determinant of solubility. Unsubstituted derivatives often fail in cellular assays despite high enzymatic potency due to poor membrane permeability.

Mechanistic Validation & Signaling Pathways[2]

To validate that cytotoxicity is driven by specific kinase inhibition rather than general necrosis, researchers must map the signaling cascade. The diagram below illustrates the dual-pathway inhibition often observed with these derivatives (Cell Cycle Arrest + Apoptosis).

Visualization: Mechanism of Action

MOA Compound Pyrazolo[3,4-b]pyridine Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Inhibition CDK2 CDK2 / Cyclin E ATP_Pocket->CDK2 Blocks VEGFR2 VEGFR-2 ATP_Pocket->VEGFR2 Blocks Rb_Phos Rb Phosphorylation CDK2->Rb_Phos Inhibits Angio Angiogenesis (Tube Formation) VEGFR2->Angio Inhibits E2F E2F Release Rb_Phos->E2F Prevents G1_S G1/S Transition E2F->G1_S Arrests Cycle Apoptosis Apoptosis (Caspase 3/7 Activation) G1_S->Apoptosis Prolonged Arrest

Figure 1: Dual-mechanism of action showing ATP-competitive inhibition leading to G1/S phase arrest (CDK2 pathway) and anti-angiogenic effects (VEGFR-2 pathway).

Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols include "Self-Validation" steps—checkpoints that confirm the assay is working correctly before data collection.

Optimized MTT Cytotoxicity Assay

Purpose: Determine metabolic activity as a proxy for cell viability.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Step-by-Step Protocol:

  • Linearity Check (Self-Validation): Before drug treatment, seed cells at 5 densities (1k to 50k cells/well). Measure absorbance after 24h. Select the seeding density that falls within the linear portion of the Absorbance vs. Cell Number curve (typically 3,000–5,000 cells/well for HCT-116).

  • Seeding: Plate cells in 96-well plates (100 µL/well). Incubate 24h for attachment.

  • Treatment: Add 100 µL of serial dilutions of the pyrazolo[3,4-b]pyridine derivative. Include a DMSO Control (0.1%) and a Positive Control (Doxorubicin) .

  • Incubation: 48h or 72h at 37°C, 5% CO

    
    .
    
  • Staining: Add 20 µL MTT stock per well. Incubate 3–4 hours. Critical: Look for purple formazan crystals under the microscope.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 15 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Flow Cytometry: Annexin V-FITC/PI Apoptosis Assay

Purpose: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+).[1]

Critical Mechanism: Annexin V binds Phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.[2][3] This binding is Calcium-dependent .[1][2][3][4]

Step-by-Step Protocol:

  • Harvest: Collect cells (including floating dead cells) and wash with cold PBS .

  • Resuspension: Resuspend

    
     cells in 1X Annexin-binding Buffer  (contains Ca
    
    
    
    ).
    • Warning: Do NOT use PBS for this step; lack of Calcium will prevent Annexin V binding (False Negative).

  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 mins at Room Temperature (RT) in the dark .

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Experimental Workflow Visualization

This workflow ensures a logical progression from chemical synthesis to biological validation.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Screening cluster_2 Phase 3: Mechanism Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Characterization NMR / MS / IR Verification Synthesis->Characterization Enzymatic Kinase Assay (TRKA / CDK2 / VEGFR) Characterization->Enzymatic Validated Structures Cellular MTT Assay (IC50 Determination) Enzymatic->Cellular Hits (<100 nM) FlowCytometry Annexin V/PI (Apoptosis) Cellular->FlowCytometry Potent Compounds CellCycle Cell Cycle Analysis (PI Staining) FlowCytometry->CellCycle

Figure 2: The standard drug discovery cascade for evaluating new kinase inhibitors.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 2025.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. Journal of Biomolecular Structure and Dynamics, 2025.[5]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Journal of Medicinal Chemistry, 2024.

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 2024.

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Pharmaceuticals, 2025.[6]

Sources

Comparative Guide: Pyrazolo[4,3-c]pyridine Derivatives as Carbonic Anhydrase Inhibitors

[1]

Executive Summary

This technical guide evaluates the efficacy of pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of Carbonic Anhydrase (CA) isoforms.[1][2][3][4] Unlike classical benzene sulfonamides, the pyrazolo[4,3-c]pyridine scaffold offers a fused heterocyclic core that influences lipophilicity and active site positioning.

Key Findings:

  • Potency: Specific derivatives (e.g., Compound 1f ) exhibit low nanomolar inhibition (

    
     < 60 nM) against cytosolic hCA I, surpassing the standard Acetazolamide (AAZ).
    
  • Selectivity: The nature of the linker between the scaffold and the zinc-binding group (ZBG) is the primary determinant of isoform selectivity.

  • Application: While highly effective against human cytosolic isoforms (hCA I/II), this scaffold shows exceptional promise against bacterial CAs (E. coli, B. pseudomallei), suggesting potential as an antimicrobial adjuvant.

Structural Rationale & Mechanism

The efficacy of CA inhibitors (CAIs) relies on the coordination of a zinc ion (


The pyrazolo[4,3-c]pyridine core serves as the "tail" of the inhibitor. Its rigid, nitrogen-rich bicyclic structure allows for:

  • Pi-Stacking: Interactions with hydrophobic residues (e.g., Phe131 in hCA II) in the active site cleft.

  • Linker Orientation: The N1 or C3 positions allow for diverse linker attachments that fine-tune the distance to the ZBG.

Mechanism of Action (Pathway)

The following diagram illustrates the inhibition mechanism and the critical role of the scaffold "tail" in stabilizing the ZBG.

CA_Inhibition_MechanismEnzymeCA Active Site(Zn2+ Coordinated)ComplexEnzyme-InhibitorComplexEnzyme->ComplexBindingInhibitorPyrazolo[4,3-c]pyridineSulfonamideZBGZinc Binding Group(-SO2NH-)Inhibitor->ZBGContainsTailScaffold Tail(Pyrazolo-pyridine)Inhibitor->TailContainsResultInhibition ofCO2 HydrationComplex->ResultBlockadeZBG->EnzymeCoordinates Zn2+(Displaces H2O)Tail->EnzymeHydrophobic/Van der Waals(Selectivity Filter)

Figure 1: Mechanism of Action. The sulfonamide head binds the catalytic zinc, while the pyrazolo[4,3-c]pyridine tail interacts with the hydrophobic pocket to determine affinity and selectivity.

Comparative Performance Analysis

The following data compares key pyrazolo[4,3-c]pyridine derivatives against the clinical standard, Acetazolamide (AAZ) . The data highlights the critical impact of the linker moiety (the chemical bridge between the heterocycle and the sulfonamide).

Comparative Data Table ( values in nM)
Compound IDLinker TypehCA I (

nM)
hCA II (

nM)
Selectivity (I/II)Bacterial Activity (E. coli

-CA)
AAZ (Standard)N/A250120.04227
Compound 1f N-methylpropionamide58.8 < 10 HighModerate
Compound 1g Acetyl-amino-pyrrole66.8~15ModerateHigh
Compound 1k Oxazocine-ethyl88.3< 20ModerateLow
Compound 1b Direct (No linker)160~40LowHigh (Selective)
Compound 1a Ethyl (CH2-CH2)> 1000> 200PoorPoor

Analysis of Derivatives:

  • Compound 1f (Best in Class): The inclusion of an N-methylpropionamide linker provides the optimal length and flexibility for the sulfonamide to reach the zinc ion while the pyrazolo-pyridine ring stacks effectively in the hydrophobic pocket. It is ~4x more potent than AAZ against hCA I.

  • Compound 1b (Bacterial Selectivity): Removing the linker (direct connection) reduces potency against human isoforms but significantly enhances selectivity for bacterial

    
    -CAs (e.g., E. coli), making it a candidate for anti-infective research.
    
  • Compound 1a (The Negative Control): A simple ethyl linker disrupts the binding geometry, proving that steric positioning is more critical than simple lipophilicity.

Structure-Activity Relationship (SAR) Logic

The experimental data establishes a clear SAR decision tree for this scaffold:

SAR_LogicScaffoldPyrazolo[4,3-c]pyridineScaffoldLinkerLinker ModificationScaffold->LinkerDirectDirect Bond(No Linker)Linker->DirectAmideN-methylpropionamide(Extended Amide)Linker->AmideAlkylEthyl Chain(Flexible Alkyl)Linker->AlkylResult_BactHigh Bacterial SelectivityModerate Human PotencyDirect->Result_BactResult_HumanHighest Potency (hCA I/II)Supersedes AcetazolamideAmide->Result_HumanResult_PoorLoss of Activity(Steric Clash)Alkyl->Result_Poor

Figure 2: SAR Decision Tree. Linker selection dictates whether the compound acts as a broad-spectrum human CAI or a selective bacterial CAI.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

To replicate the

Khalifah Stopped-Flow Method

Materials Required[1][2][3][4][6][7][8][9][10]
  • Enzyme: Recombinant hCA I, hCA II (commercially available or expressed in E. coli).

  • Substrate:

    
     saturated water (prepare fresh by bubbling 
    
    
    gas into water for 30 mins).
  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 10-20 mM HEPES (pH 7.5) + 0.1 M

    
     (to maintain ionic strength).
    
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Bio-Logic).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Syringe A (Enzyme + Inhibitor): Mix the CA enzyme (final conc. ~10 nM) with the test compound (concentration range 0.1 nM – 10 µM) and Phenol Red indicator in HEPES buffer. Incubate for 15 minutes to allow E-I complex formation.

    • Syringe B (Substrate):

      
       saturated water.
      
  • Reaction Initiation:

    • Rapidly mix Syringe A and Syringe B (1:1 ratio) in the stopped-flow mixing chamber.

    • Reaction: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[5]
      
    • The release of protons (

      
      ) causes a color change in Phenol Red (from Red to Yellow).
      
  • Data Acquisition:

    • Monitor absorbance at 557 nm .

    • Record the initial velocity of the reaction for 10–100 seconds.

  • Calculation of Kinetic Constants:

    • Fit the absorbance curves to the Michaelis-Menten equation.

    • Determine

      
       from the dose-response curve.
      
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      (Note: For CO2 hydration,
      
      
      is the concentration of CO2, typically ~17 mM at saturation).
Quality Control (Self-Validation)
  • Control: Run Acetazolamide as a positive control. If AAZ

    
     deviates significantly from ~250 nM (hCA I) or ~12 nM (hCA II), recalibrate the instrument or check enzyme freshness.
    
  • Uncatalyzed Rate: Always measure the spontaneous hydration of CO2 (buffer without enzyme). Subtract this rate from the enzymatic rate.

References

  • Abd-Allah, H. et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316.[2]

    • Primary source for Compound 1f, 1b d
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

    • Foundational text for the Stopped-Flow protocol.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

    • Authoritative review on CA isoform distribution and clinical relevance.

Regioselective C7 Functionalization of 1H-Indazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective C7 Bromination and Suzuki-Miyaura Coupling of 1H-Indazoles Content Type: Publish Comparison Guide

Executive Summary

The 1H-indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Linifanib). However, functionalizing the C7 position is chemically counter-intuitive. Standard electrophilic aromatic substitution (SEAr) overwhelmingly favors the C3 position due to the electronic richness of the pyrazole ring.

This guide compares three distinct methodologies to access C7-aryl indazoles:

  • Steric-Directed Bromination (SDB): A specific protocol for 4-substituted substrates.

  • Directed Ortho-Metalation (DoM): The classical anionic approach for general substrates.

  • Ir-Catalyzed C-H Borylation: The modern, transition-metal-catalyzed alternative that bypasses bromination.

Part 1: The Regioselectivity Challenge

To control the reaction, one must understand the competing forces on the indazole ring.

  • Electronic Control: The N1 lone pair donates into the ring, making C3 the most nucleophilic site (

    
    ).
    
  • Steric Control: C7 is the "peri" position, sterically crowded by the N1-substituent. However, C-H activation catalysts (Ir) often prefer C7 because it is electronically distinct and sterically accessible relative to the C3 position if N1 is bulky.

IndazoleSelectivity cluster_legend Selectivity Drivers Indazole 1H-Indazole Core C3 C3 Position (Electronic Favored) Target of NBS/Br2 Indazole->C3 Standard SEAr (Kinetic Control) C7 C7 Position (Steric/Chelation Target) Hard to Access Directly Indazole->C7 Requires Blocking C3 or C-H Activation Electronic Electronic Steric/Directed Steric/Directed

Figure 1: Divergent reactivity of the indazole scaffold.

Part 2: Comparative Analysis of Methods
Method A: Steric-Directed Bromination (The "Blocking" Strategy)

Best for: Indazoles already substituted at the C4 position.

Direct bromination of unsubstituted indazole yields 3-bromoindazole. However, if the C4 position is substituted (e.g., sulfonamide, methyl), the steric bulk at C4 effectively blocks the C3 position, forcing the electrophile (NBS) to attack C7.

  • Reagents: N-Bromosuccinimide (NBS), DMF.[1]

  • Key Condition: Elevated temperature (80 °C) is often required to overcome the higher activation energy of C7 substitution.

  • Pros: High atom economy, cheap reagents, scalable.

  • Cons: Limited scope (requires C4 substituent); fails for 4-H indazoles (gives C3-Br).

Method B: Directed Ortho-Metalation (DoM)

Best for: General unsubstituted indazoles requiring C7-Br building blocks.

This method relies on the acidity of the C7 proton (facilitated by the N1 protecting group acting as a Directed Metalation Group or DMG).

  • Reagents:

    
    -BuLi or LiTMP, THF, -78 °C, followed by electrophile (
    
    
    
    or
    
    
    ).
  • Key Condition: Requires N1 protection (e.g., THP, SEM) to prevent N-deprotonation.

  • Pros: Unambiguous regiocontrol for C7; allows access to 7-bromo intermediates.

  • Cons: Cryogenic conditions; functional group intolerance (esters/ketones incompatible with Li-reagents).

Method C: Ir-Catalyzed C-H Borylation (The "Modern" Alternative)

Best for: Late-stage functionalization and high-value substrates.

Instead of making the bromide, this method installs a boronate ester directly at C7, which is then used in Suzuki coupling (as the nucleophile).

  • Reagents:

    
    , dtbpy ligand, 
    
    
    
    .
  • Mechanism: Sterically controlled C-H activation.[2] The active catalyst is bulky and prefers the least hindered C-H bond. On N-substituted indazoles, C3 is more hindered than C7.[3]

  • Pros: Mild conditions, high functional group tolerance, skips the halogenation step.

  • Cons: High cost of Iridium; requires "reverse" Suzuki (Indazole-Boronate + Aryl Halide).

Part 3: Experimental Protocols
Protocol 1: Regioselective C7 Bromination (for 4-substituted indazoles)

Source Adapted from: RSC Adv., 2021, 11, 7107-7114.[4][5][6]

Scope: Validated for N-(1H-indazol-4-yl)sulfonamides and 4-methyl-1H-indazoles.[1][5]

  • Setup: Charge a round-bottom flask with the 4-substituted-1H-indazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Critical Checkpoint: Monitor by HPLC/TLC. At RT, reaction is slow. At 80 °C, C7-Br forms.[1] If pushed too long or with excess NBS (2.0 equiv), 5,7-dibromination occurs.

  • Workup: Cool to RT. Pour into ice-water. Filter the precipitate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

    • Yield Expectation: 75–85%.

Protocol 2: Optimized Suzuki-Miyaura Coupling at C7

Coupling at C7 is difficult due to the "peri-effect"—the N1 substituent exerts steric pressure on the C7 position, hindering the oxidative addition of Palladium.

Recommended System:

  • Catalyst:

    
     (Preferred for sterics) or 
    
    
    
    + XPhos (Buchwald G3). Standard
    
    
    often results in low conversion or dehalogenation.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1). The water cosolvent is critical for the boronate activation.

Step-by-Step:

  • Mix: Combine 7-bromoindazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Base (2.0 equiv) in Dioxane/Water.

  • Degas: Sparge with Argon for 10 mins (Oxygen inhibits the active Pd(0) species).

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Reflux (100 °C) for 12–16 hours.

  • Data Analysis:

    • Common Byproduct: Protodebromination (reversion to starting material) if the catalyst dies or oxidative addition is too slow.

    • Solution: If dehalogenation is observed, switch to XPhos Pd G3 precatalyst.

Part 4: Decision Logic & Workflow

Workflow Start Start: Need C7-Aryl Indazole CheckC4 Is C4 Position Substituted? Start->CheckC4 MethodA Method A: Direct Bromination (NBS, DMF, 80°C) CheckC4->MethodA Yes CheckFG Sensitive FGs present? (Esters, Nitro, Ketones) CheckC4->CheckFG No (C4 is H) SuzukiA Suzuki Coupling (Standard Conditions) MethodA->SuzukiA MethodB Method B: Ir-Catalyzed C-H Borylation (Hartwig Conditions) CheckFG->MethodB Yes (Use Mild Ir-Cat) MethodC Method C: Directed Ortho-Metalation (nBuLi, -78°C -> CBr4) CheckFG->MethodC No (Use Robust DoM) SuzukiB Suzuki Coupling (Indazole-Boronate + Ar-Br) MethodB->SuzukiB SuzukiC Suzuki Coupling (Indazole-Br + Ar-B(OH)2) MethodC->SuzukiC

Figure 2: Decision Matrix for selecting the optimal synthetic route.

Part 5: Performance Data Summary
FeatureMethod A: Direct NBS (80°C)Method B: Ir-BorylationMethod C: DoM (Lithiation)
Regioselectivity C7 (Only if C4 blocked)C7 (Steric control)C7 (Chelation control)
Yield (Step 1) High (75-85%)High (70-90%)Moderate (50-70%)
FG Tolerance ModerateExcellent Poor (No electrophiles)
Cost LowHigh (Ir catalyst)Low
Scalability HighModerateLow (Cryogenic)
Key Limitation Substrate specificCatalyst costRequires N-protection
References
  • Boujdi, K., et al. (2021).[1] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 7107-7114.[4]

  • Léogané, O., et al. (2025). "Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions." ResearchGate Review.

  • Pan, Z., et al. (2021).[7][8] "Ligand-free iridium-catalyzed regioselective C–H borylation of indoles (and related heterocycles)." RSC Advances, 11, 5487-5490.[8]

  • Halskov, K. S., et al. (2020). "Direct Catalytic Functionalization of Indazole Derivatives." Advanced Synthesis & Catalysis, 362, 3768–3794.

  • Larsen, M. A., et al. (2014). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol." Chemical Science, 5, 1251-1255.

Sources

Safety Operating Guide

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Halogen Rule

Immediate Action Required: Treat Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate as Hazardous Halogenated Organic Waste .

The Scientific Logic: While many organic esters are incinerated as general fuel, the bromine substituent on the C3 position of the pyrazolo-pyridine scaffold fundamentally alters the disposal pathway. Incinerating halogenated compounds in standard non-halogenated streams releases hydrogen bromide (HBr) gas, a corrosive pollutant that damages standard incinerator flues and violates EPA emission standards.

Therefore, this compound must never be commingled with non-halogenated solvents (e.g., acetone, methanol) or general trash.

Hazard Profile & Chemical Causality

To dispose of this compound safely, you must understand its reactivity profile. This is not just "waste"; it is a reactive intermediate.

FeatureChemical BasisOperational Consequence
Halogenated (Bromine) C-Br bond at Position 3MANDATORY SEGREGATION. Must go to a facility with acid gas scrubbers.
Ester Functionality Methyl ester at Position 6Susceptible to hydrolysis. Do not mix with strong acids or bases in waste containers to prevent exothermic degradation.
Nitrogen Heterocycle Pyrazolo[4,3-c]pyridine corePotential kinase inhibition/bioactivity. Treat as Toxic (Acute Tox. 4) and Irritant .
Physical State Solid (typically off-white powder)Dust hazard. High surface area increases inhalation risk during disposal transfers.

Operational Disposal Protocols

Protocol A: Solid Waste (Bulk & Trace)

Applicable to: Expired reagent, failed synthesis solids, contaminated weighing boats, and gloves.

  • Primary Containment: Transfer solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Why? Prevents dust generation during final container consolidation.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Compatibility Check: HDPE is chemically resistant to the ester and halogenated aromatic core.

  • Labeling: Affix a hazardous waste label explicitly stating:

    • "Solid Hazardous Waste"

    • Constituents: "Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate"

    • Hazard Checkbox: Toxic , Irritant .

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC effluent, or dissolved samples.

  • Solvent Assessment: Determine the primary solvent.

  • Segregation:

    • Scenario 1 (Halogenated Solvent): If dissolved in DCM or Chloroform, pour directly into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvent): If dissolved in DMSO, Methanol, or Ethyl Acetate, you must still divert this to the Halogenated Waste stream because the solute (the compound itself) contains bromine.

    • Critical Error Prevention: Adding this solution to a "Non-Halogenated" drum contaminates the entire drum, potentially forcing the disposal vendor to reclassify 55 gallons of waste at a 10x cost premium.

Visualized Decision Logic (Workflow)

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid Waste StateCheck->Solid MetalCheck Contains Heavy Metals? (Pd, Cu from coupling?) Liquid->MetalCheck StreamA Stream A: Halogenated Organic Waste MetalCheck->StreamA No Metals StreamB Stream B: Mixed Waste (Halogen + Metal) MetalCheck->StreamB Yes (Suzuki/Buchwald) ContamType Waste Type? Solid->ContamType BulkSolid Bulk Chemical ContamType->BulkSolid Debris Debris (Gloves/Paper) ContamType->Debris DoubleBag Double Bag (2-mil Poly) BulkSolid->DoubleBag Debris->DoubleBag SolidContainer Rigid Container (HDPE) DoubleBag->SolidContainer

Caption: Decision tree prioritizing segregation of halogenated and metal-contaminated streams to ensure regulatory compliance.

Container Management: The "RCRA Empty" Standard

In drug development, you often handle small vials of high-value intermediates. When is a bottle "empty"?

Under 40 CFR § 261.7 (RCRA), a container holding this compound is considered "RCRA Empty" and can be disposed of as regular trash (glass recycling) ONLY IF :

  • All wastes have been removed using practices commonly employed to remove materials (pouring, pumping, aspirating).

  • AND no more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • AND (for containers < 119 gallons) no more than 3% by weight of the total capacity remains.

Senior Scientist Recommendation: Because this compound is a potentially bioactive nitrogen heterocycle, do not triple-rinse and recycle the glass in a municipal stream. Instead, triple-rinse the vial with a solvent (e.g., acetone), pour the rinsate into the Halogenated Liquid Waste , and dispose of the glass vial in the Laboratory Glassware Trash (or Sharps container if broken). This eliminates the risk of trace bioactivity affecting downstream recycling personnel.

Emergency Spill Response

If Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate is spilled:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work within a fume hood.

  • Dry Spill: Do not sweep vigorously (creates dust). Scoop gently using a card or plastic scoop. Wipe the area with a solvent-dampened paper towel (acetone or ethanol).

  • Disposal: Place all spill debris (scoop, towels, gloves) into the Solid Hazardous Waste container described in Protocol A.

References & Authority

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyridine derivatives and Halogenated Heterocycles.

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Regulations Title 40 CFR Part 261.7 - Residues of Hazardous Waste in Empty Containers.

  • American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide for Chemical Segregation.

  • PubChem. (2024). Compound Summary: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate.

Sources

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